1-Dodecanol-d25
Description
The exact mass of the compound Dodecyl-d25 alcohol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosadeuteriododecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h13H,2-12H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZZUXJYWNFBMV-VVZIYBSUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20480825 | |
| Record name | Dodecyl-d25 alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20480825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160776-83-0 | |
| Record name | Dodecyl-d25 alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20480825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 160776-83-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Physical Characteristics of 1-Dodecanol-d25
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical characteristics of 1-Dodecanol-d25, a deuterated form of 1-Dodecanol. The inclusion of quantitative data, detailed experimental methodologies, and a workflow diagram is intended to support research and development activities where this compound is utilized, particularly in applications leveraging isotopic labeling.
Core Physical and Chemical Properties
This compound, also known as deuterated lauryl alcohol, is a saturated fatty alcohol in which the hydrogen atoms have been replaced with deuterium. This isotopic substitution makes it a valuable tool in various analytical techniques, especially as an internal standard in mass spectrometry-based quantification.[1][2] Its physical properties are nearly identical to its non-deuterated counterpart, which is crucial for its function as an ideal internal standard, as it co-elutes with the analyte of interest and exhibits similar ionization behavior.[1][3]
The key physical and chemical data for this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | CD₃(CD₂)₁₁OH | [4] |
| Molecular Weight | 211.49 g/mol | [4][5] |
| CAS Number | 160776-83-0 | [4][5] |
| Appearance | Solid | [4] |
| Melting Point | 22-26 °C | [4] |
| Boiling Point | 260-262 °C | [4] |
| Density | 0.931 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.437 | [4] |
| Flash Point | 113 °C (closed cup) | [4] |
| Isotopic Purity | 98 atom % D | [4] |
| Solubility | Insoluble in water; Soluble in alcohol and ether. Soluble in DMSO (≥ 100 mg/mL). | [3][6][7] |
Experimental Protocols for Property Determination
The following sections detail the standard methodologies for determining the key physical properties listed above. These protocols are general and may be adapted based on specific laboratory equipment and conditions.
The melting point of a solid organic compound is a key indicator of its purity.[4] A pure substance typically melts over a narrow range of 1-2°C.[5]
Methodology:
-
Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[8][9]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[5][8] This assembly is then placed in a heating apparatus, such as a Thiele tube containing mineral oil or an automated melting point apparatus.[4][5]
-
Heating and Observation: The sample is heated slowly and uniformly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[5]
-
Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting point is reported as the range T1-T2.[9]
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[10][11]
Methodology:
-
Sample Preparation: A small volume (a few milliliters) of liquid this compound (melted if solid at room temperature) is placed in a small test tube.[11] A boiling chip can be added to ensure smooth boiling.
-
Apparatus Setup: A thermometer is positioned in the test tube with the bulb just above the liquid surface to measure the vapor temperature.[11] The apparatus is gently heated.
-
Heating and Observation: The liquid is heated until it boils and its vapor begins to condense on the thermometer bulb.[11][12] The temperature will stabilize at the boiling point.
-
Data Recording: The constant temperature observed during the condensation of the vapor is recorded as the boiling point. The atmospheric pressure should also be noted as boiling points are pressure-dependent.[10][11]
Density is the mass per unit volume of a substance.[13][14]
Methodology:
-
Mass Measurement: The mass of a clean, dry graduated cylinder or pycnometer is measured using an analytical balance.[15]
-
Volume Measurement: A known volume of liquid this compound is added to the graduated cylinder. The volume is read from the bottom of the meniscus.[15]
-
Mass of Liquid: The total mass of the graduated cylinder and the liquid is measured. The mass of the liquid is determined by subtracting the mass of the empty cylinder.[14]
-
Calculation: The density is calculated by dividing the mass of the liquid by its volume (Density = Mass/Volume).[16] The temperature at which the measurement is made should be recorded as density is temperature-dependent.[15]
The refractive index is a dimensionless number that describes how fast light travels through a material.[6] It is a characteristic property that can be used for identification and purity assessment.[6]
Methodology:
-
Instrument Preparation: The prisms of an Abbe refractometer are cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry.[7][17]
-
Sample Application: A few drops of liquid this compound are placed on the surface of the lower prism.[17][18]
-
Measurement: The prisms are closed, and light is passed through the sample. The eyepiece is adjusted to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.[7][18] Any color fringing is removed using the dispersion correction wheel.
-
Data Recording: The refractive index value is read from the instrument's scale. The temperature is also recorded, as the refractive index is temperature-dependent.[17]
Application Workflow: Use as an Internal Standard
Deuterated compounds like this compound are considered the "gold standard" for internal standards in quantitative mass spectrometry.[3] They are added to a sample in a known quantity to correct for variations during the analytical process.[1] The following diagram illustrates a typical workflow for using a deuterated internal standard in a quantitative LC-MS (Liquid Chromatography-Mass Spectrometry) analysis.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. benchchem.com [benchchem.com]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 6. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 7. youtube.com [youtube.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. byjus.com [byjus.com]
- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 11. chemconnections.org [chemconnections.org]
- 12. uomus.edu.iq [uomus.edu.iq]
- 13. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 14. wjec.co.uk [wjec.co.uk]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. homesciencetools.com [homesciencetools.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Index of Refraction [wiredchemist.com]
Synthesis and Isotopic Purity of 1-Dodecanol-d25: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and determination of isotopic purity for 1-Dodecanol-d25. This deuterated long-chain alcohol is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification. This document outlines a common synthetic route, detailed experimental protocols for its preparation and purification, and methodologies for assessing its isotopic enrichment.
Quantitative Data Summary
The isotopic and chemical purity of commercially available this compound are critical parameters for its application. The following table summarizes typical quantitative data for this compound.
| Parameter | Value | Analytical Method | Reference |
| Isotopic Purity | 98 atom % D | Mass Spectrometry, NMR Spectroscopy | --INVALID-LINK--, --INVALID-LINK-- |
| Chemical Purity | ≥98% | Gas Chromatography (GC) | --INVALID-LINK--, --INVALID-LINK-- |
| Deuterium Enrichment | Not specified | Not specified |
Synthesis of this compound
A prevalent and efficient method for the synthesis of highly deuterated long-chain alcohols is the reduction of the corresponding deuterated carboxylic acid or its ester derivative. In the case of this compound, the logical precursor is Dodecanoic acid-d23 (Lauric acid-d23). The reduction is typically achieved using a powerful deuterated reducing agent, such as Lithium Aluminum Deuteride (LiAlD₄).
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Experimental Protocols
The following sections provide detailed, generalized protocols for the synthesis and analysis of this compound. These should be adapted and optimized based on laboratory conditions and available starting materials.
Protocol 1: Synthesis of this compound via Reduction of Methyl Dodecanoate-d23
This protocol describes a two-step process: the esterification of Dodecanoic acid-d23 followed by its reduction.
Materials:
-
Dodecanoic acid-d23
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid
-
Lithium Aluminum Deuteride (LiAlD₄)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Saturated aqueous solution of Sodium Sulfate (Na₂SO₄)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate (HPLC grade)
Step 1: Esterification of Dodecanoic acid-d23
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Dodecanoic acid-d23 in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per 10 mmol of acid).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with water, a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude Methyl dodecanoate-d23. This product can often be used in the next step without further purification.
Step 2: Reduction of Methyl dodecanoate-d23
-
Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen) equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer.
-
In the flask, prepare a suspension of Lithium Aluminum Deuteride (LiAlD₄) in anhydrous diethyl ether.
-
Dissolve the crude Methyl dodecanoate-d23 from the previous step in anhydrous diethyl ether and add it to the dropping funnel.
-
Cool the LiAlD₄ suspension to 0 °C using an ice bath.
-
Add the solution of Methyl dodecanoate-d23 dropwise to the LiAlD₄ suspension with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlD₄ by the slow, dropwise addition of a saturated aqueous solution of sodium sulfate.
-
Filter the resulting precipitate and wash it thoroughly with diethyl ether.
-
Combine the filtrate and the washings, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield crude this compound.
Step 3: Purification
-
Purify the crude this compound by flash column chromatography on silica gel.
-
Elute with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate).
-
Collect the fractions containing the pure product, as identified by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain pure this compound as a colorless solid or liquid, depending on the ambient temperature.
Protocol 2: Determination of Isotopic Purity by Mass Spectrometry
High-resolution mass spectrometry (HRMS) is a powerful technique to determine the isotopic purity of deuterated compounds.
Instrumentation:
-
Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer or other high-resolution mass analyzer.
-
Liquid Chromatography (LC) system for sample introduction.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.
-
Mass Spectrometry Analysis:
-
Infuse the sample solution directly into the mass spectrometer or inject it through an LC system.
-
Acquire the mass spectrum in a positive or negative ion mode, depending on which provides a better signal for the analyte. Adduct formation (e.g., [M+Na]⁺) may be utilized for enhanced signal.
-
Obtain a high-resolution mass spectrum of the molecular ion region.
-
-
Data Analysis:
-
Identify the monoisotopic peak of the fully deuterated species (d25).
-
Identify and integrate the peak intensities of the other isotopologues (d24, d23, etc.).
-
Calculate the isotopic purity using the following formula: Isotopic Purity (%) = [Intensity(d25) / Σ(Intensities of all isotopologues)] x 100
-
Protocol 3: Determination of Isotopic Purity by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ²H NMR, can be used to assess isotopic purity.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
Procedure for ¹H NMR:
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and dissolve it in a deuterated solvent that does not contain exchangeable protons (e.g., CDCl₃). Add a known amount of an internal standard with a well-defined proton signal in a clear region of the spectrum.
-
¹H NMR Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay to ensure full relaxation of all signals.
-
Data Analysis:
-
Integrate the residual proton signals in the this compound spectrum.
-
Compare the integral of the residual proton signals to the integral of the internal standard.
-
Calculate the amount of non-deuterated and partially deuterated species to determine the overall isotopic enrichment.
-
Procedure for ²H NMR:
-
Sample Preparation: Dissolve the this compound sample in a protonated solvent (e.g., CHCl₃).
-
²H NMR Acquisition: Acquire a ²H NMR spectrum.
-
Data Analysis: The ²H NMR spectrum will show signals corresponding to the different deuterium environments in the molecule. The presence of any unexpected signals could indicate incomplete deuteration at specific positions.
Logical Relationship for Purity Assessment
The determination of the final product's quality relies on a combination of analytical techniques to assess both chemical and isotopic purity.
Caption: Logical workflow for assessing the purity of this compound.
A Technical Guide to 1-Dodecanol-d25: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1-Dodecanol-d25, a deuterated form of 1-Dodecanol. The information compiled within this document is intended to support researchers, scientists, and professionals in the field of drug development by detailing the compound's key properties and its primary application as an internal standard in quantitative analytical methods.
Core Compound Data
This compound is a stable isotope-labeled version of 1-Dodecanol, where 25 hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of 1-Dodecanol and related compounds in various biological and environmental matrices.
| Property | Value | Reference |
| CAS Number | 160776-83-0 | [1][2] |
| Molecular Weight | 211.49 g/mol | [1][2] |
| Molecular Formula | C₁₂D₂₅HO | [1] |
| Linear Formula | CD₃(CD₂)₁₁OH | [2] |
| Physical Form | Solid | [3] |
| Isotopic Purity | 98 atom % D | [3] |
| Melting Point | 22-26 °C | [3] |
| Boiling Point | 260-262 °C | [3] |
| Density | 0.931 g/mL at 25 °C | [3] |
Application as an Internal Standard
The primary application of this compound is as an internal standard in analytical chemistry, particularly for quantification using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1] The use of a stable isotope-labeled internal standard is a robust technique that corrects for variations during sample preparation and analysis, leading to highly accurate and reliable results.
Experimental Workflow: Quantification using an Internal Standard
The following diagram illustrates a typical experimental workflow for the quantification of an analyte (in this case, 1-Dodecanol) in a biological matrix using this compound as an internal standard.
Caption: Experimental workflow for analyte quantification using an internal standard.
Detailed Experimental Protocol: Quantification of 1-Dodecanol in Plasma by GC-MS
This protocol is adapted from a similar procedure for a related compound and provides a framework for the use of this compound as an internal standard for the quantification of 1-Dodecanol in a plasma matrix.
1. Materials and Reagents
-
1-Dodecanol (analyte standard)
-
This compound (internal standard)
-
Methanol (HPLC grade)
-
Heptane (HPLC grade)
-
Deionized water
-
Control plasma
2. Preparation of Standard and Internal Standard Solutions
-
Analyte Stock Solution: Prepare a stock solution of 1-Dodecanol in methanol at a concentration of 1 mg/mL.
-
Internal Standard Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the analyte stock solution with methanol to create calibration standards at desired concentrations.
-
Working Internal Standard Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 10 µg/mL) in methanol.
3. Sample Preparation
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 20 µL of the working internal standard solution (this compound) to each tube, except for blank samples (add 20 µL of methanol instead).
-
Vortex the mixture for 30 seconds.
-
Add 500 µL of heptane to each tube for liquid-liquid extraction.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (heptane) to a clean tube.
-
Evaporate the heptane to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 50 µL of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
4. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitor appropriate ions for 1-Dodecanol and this compound.
-
5. Data Analysis
-
Integrate the peak areas of the analyte (1-Dodecanol) and the internal standard (this compound).
-
Calculate the peak area ratio of the analyte to the internal standard for each sample.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of 1-Dodecanol in the unknown samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathways and Logical Relationships
While 1-Dodecanol itself is a fatty alcohol that can be found in biological systems, there is no direct evidence to suggest that this compound is involved in any specific signaling pathways. Its utility lies in its chemical similarity to the non-deuterated form, which allows it to serve as an effective tracer and internal standard for analytical purposes. The logical relationship is that of an analytical surrogate, as depicted in the workflow diagram.
The following diagram illustrates the logical relationship between the analyte and the internal standard in a quantitative assay.
Caption: Logical relationship of analyte to internal standard for quantification.
References
A Comprehensive Technical Guide to the Solubility and Stability of 1-Dodecanol-d25
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility and stability of 1-Dodecanol-d25, a deuterated form of the long-chain fatty alcohol, 1-Dodecanol. Understanding these fundamental physicochemical properties is critical for the effective use of this compound in various research and development applications, including its use as an internal standard in analytical methods and as a tracer in metabolic studies. This document outlines key solubility data, stability profiles, and detailed experimental protocols for their determination.
Core Concepts: Solubility and Stability
The solubility of a compound is defined as the maximum concentration that can be dissolved in a specific solvent at a given temperature to form a saturated solution. For this compound, its long, nonpolar deuterated alkyl chain and its polar hydroxyl group dictate its solubility, adhering to the principle of "like dissolves like." Consequently, it is readily soluble in organic solvents and insoluble in water.
Stability refers to the ability of a substance to resist chemical change or degradation over time under the influence of various environmental factors such as temperature, light, and humidity. Ensuring the stability of this compound is paramount for the accuracy and reproducibility of experimental results.
Solubility Profile of this compound
While specific quantitative solubility data for this compound is not extensively published, its solubility characteristics can be inferred from its non-deuterated counterpart, 1-Dodecanol, due to their similar physicochemical properties. The following tables summarize the available qualitative and quantitative solubility data.
Table 1: Qualitative Solubility of 1-Dodecanol
| Solvent | Solubility |
| Water | Insoluble[1][2][3][4][5] |
| Ethanol | Soluble[1][4][6] |
| Diethyl Ether | Soluble[1][4][6] |
| Acetone | Soluble[3] |
| Chloroform | Soluble[3] |
| Methanol | Soluble[3] |
| Benzene | Slightly Soluble[7] |
| Propylene Glycol | Soluble[7] |
| Glycerin | Insoluble[7] |
Table 2: Quantitative Solubility of this compound and 1-Dodecanol
| Compound | Solvent | Temperature (°C) | Solubility |
| This compound | Dimethyl Sulfoxide (DMSO) | Not Specified | ≥ 100 mg/mL |
| This compound | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not Specified | ≥ 2.5 mg/mL |
| This compound | 10% DMSO, 90% (20% SBE-β-CD in saline) | Not Specified | ≥ 2.5 mg/mL |
| This compound | 10% DMSO, 90% Corn Oil | Not Specified | ≥ 2.5 mg/mL |
| 1-Dodecanol | Water | 23 | 1 g/L (Slightly Soluble)[8][9] |
| 1-Dodecanol | Water | 25 | 0.004 g/L[10] |
Stability Profile of this compound
The stability of this compound is crucial for its storage and handling. As a long-chain alcohol, it is generally stable under standard conditions but can be susceptible to oxidation over long periods or at elevated temperatures. It is also a combustible solid and should be kept away from strong oxidizing agents.[11]
Table 3: Stability of this compound Stock Solutions
| Storage Condition | Duration | Recommendations |
| -80°C | 6 months | Sealed, protected from moisture and light. |
| -20°C | 1 month | Sealed, protected from moisture and light. |
General Storage Recommendations for Solid this compound:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.[11]
-
Protect from light.
Experimental Protocols
The following sections provide detailed methodologies for determining the solubility and stability of this compound.
Protocol for Determining Qualitative and Quantitative Solubility
This protocol is adapted from standard laboratory procedures for determining the solubility of organic compounds.
Objective: To determine the solubility of this compound in various solvents.
Materials:
-
This compound
-
A selection of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, dimethyl sulfoxide, hexane)
-
Vortex mixer
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector
Procedure:
Part A: Qualitative Solubility Determination
-
Add approximately 10 mg of this compound to a series of labeled vials.
-
To each vial, add 1 mL of a different solvent.
-
Vortex each vial vigorously for 1-2 minutes.
-
Visually inspect for the complete dissolution of the solid.
-
If the solid dissolves completely, the compound is considered "soluble." If any solid remains, it is "insoluble" or "sparingly soluble."
Part B: Quantitative Solubility Determination (Equilibrium Shake-Flask Method)
-
Prepare saturated solutions by adding an excess amount of this compound to each solvent in separate sealed flasks.
-
Place the flasks in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25°C).
-
Agitate the flasks for a sufficient time to reach equilibrium (e.g., 24-48 hours). A preliminary study can determine the time to reach equilibrium.
-
After equilibration, allow the flasks to stand undisturbed for at least 24 hours at the same temperature to allow undissolved material to settle.
-
Carefully withdraw a known volume of the supernatant from each flask.
-
Centrifuge the withdrawn samples to remove any suspended microparticles.
-
Dilute the clear supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted samples using a validated HPLC or GC method.
-
Calculate the solubility in mg/mL or g/100 mL.
Protocol for Stability Testing
This protocol is based on the principles outlined in the ICH Q1A(R2) guidelines for stability testing of new drug substances.
Objective: To evaluate the stability of this compound under various environmental conditions.
Materials:
-
This compound (solid form)
-
Climate-controlled stability chambers
-
Photostability chamber
-
Appropriate containers (e.g., amber glass vials with inert caps)
-
Analytical instrumentation for purity and degradation product analysis (e.g., HPLC, GC-MS)
Procedure:
1. Stress Testing (Forced Degradation):
-
Acid/Base Hydrolysis: Expose this compound to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at an elevated temperature (e.g., 60°C) for a defined period.
-
Oxidation: Treat this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound to high temperatures (e.g., 80°C, 100°C) and in solution.
-
Photostability: Expose the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. A dark control sample should be stored under the same conditions.
2. Long-Term and Accelerated Stability Studies:
-
Place accurately weighed samples of this compound into the appropriate containers.
-
Store the samples in stability chambers under the conditions specified in Table 4.
-
At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated), withdraw samples for analysis.
-
Analyze the samples for appearance, assay (purity), and the presence of degradation products.
Table 4: Recommended Storage Conditions for Stability Studies
| Study Type | Storage Condition |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH |
Visualizations
The following diagrams illustrate the workflows for the experimental protocols described above.
References
- 1. 1-Dodecanol [bluewaterchem.com]
- 2. 1-Dodecanol [chembk.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. atamankimya.com [atamankimya.com]
- 5. ymdb.ca [ymdb.ca]
- 6. 1-Dodecanol [drugfuture.com]
- 7. 1-Dodecanol | C12H26O | CID 8193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-Dodecanol reagent grade, 98 112-53-8 [sigmaaldrich.com]
- 9. 1-Dodecanol ACS reagent, ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Dodecanol - Wikipedia [en.wikipedia.org]
- 11. Page loading... [wap.guidechem.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. metabolites.alfa-chemistry.com [metabolites.alfa-chemistry.com]
An In-depth Technical Guide to the Safe Handling of 1-Dodecanol-d25
This guide provides comprehensive safety data, handling precautions, and emergency procedures for 1-Dodecanol-d25, tailored for researchers, scientists, and professionals in drug development. This compound is the deuterium-labeled version of 1-Dodecanol, a fatty alcohol.[1] While much of the available safety data is for the non-deuterated form, it serves as a crucial reference for safe handling practices of its deuterated counterpart due to their similar chemical structures.
Physical and Chemical Properties
The physical and chemical properties of this compound are compared with its non-deuterated analog, 1-Dodecanol, in the table below. Deuteration results in a slightly higher molecular weight and density.
| Property | This compound | 1-Dodecanol |
| Molecular Formula | CD₃(CD₂)₁₁OH | C₁₂H₂₆O |
| Molecular Weight | 211.49 g/mol | 186.34 g/mol [2] |
| Appearance | Solid | Colorless liquid or white crystals[2] |
| Melting Point | 22-26 °C | 22-26 °C[3][4][5] |
| Boiling Point | 260-262 °C[5] | 229-264.1 °C[3][6] |
| Density | 0.931 g/mL at 25 °C | 0.8308 g/cm³ at 25 °C[6] |
| Flash Point | 113 °C (closed cup) | >110 °C to 260 °F (126.7 °C)[2][6] |
| Refractive Index | n20/D 1.437 | n20/D 1.442[5] |
| Solubility in Water | Insoluble | 4 mg/L at 25 °C[2] |
| Odor | Not specified | Fatty, waxy, with a delicate floral note on dilution[2][3][5] |
Toxicological Data
Toxicological information is primarily available for 1-Dodecanol. This data is considered relevant for assessing the hazards of this compound. The substance is generally of low acute toxicity but can cause irritation.
| Toxicity Test | Endpoint | Species | Dose | Source |
| Acute Oral Toxicity | LD50 | Rat | >2,000 mg/kg - 12,800 mg/kg | [4][7] |
| Acute Dermal Toxicity | LD50 | Rabbit | 8,000 mg/kg | [7] |
| Acute Inhalation Toxicity | LC50 | Rat | >71 mg/L for 1 hour | [7] |
| Aquatic Toxicity (Fish) | LC50 | Pimephales promelas | 1.01 mg/L for 96 hours | [3] |
| Aquatic Toxicity (Invertebrates) | EC50 | Daphnia magna | 0.765 mg/L for 48 hours | [3] |
| Aquatic Toxicity (Algae) | EC50 | Desmodesmus subspicatus | 0.33 mg/L for 72 hours | [3] |
The substance is considered an irritant to the skin, eyes, and potentially the respiratory tract.[3] Ingestion may lead to vomiting and could result in aspiration pneumonitis.[3][8]
Hazard Identification and Precautionary Measures
This compound is classified as a hazardous substance. The following tables summarize its GHS classifications and the associated precautionary statements.
GHS Hazard Statements
| Code | Hazard Statement |
|---|---|
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation.[3] |
| H335 | May cause respiratory irritation. |
| H400 | Very toxic to aquatic life.[3] |
| H410 | Very toxic to aquatic life with long lasting effects.[3] |
GHS Precautionary Statements
| Code | Precautionary Statement |
|---|---|
| P261/P260 | Avoid breathing dust/fume/gas/mist/vapors/spray.[3] |
| P264 | Wash skin thoroughly after handling.[3] |
| P270 | Do not eat, drink or smoke when using this product.[3] |
| P271 | Use only outdoors or in a well-ventilated area. |
| P273 | Avoid release to the environment.[3][7] |
| P280 | Wear protective gloves/eye protection/face protection.[9] |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][7] |
| P332+P313 | If skin irritation occurs: Get medical advice/attention.[3] |
| P337+P313 | If eye irritation persists: Get medical advice/attention.[3] |
| P391 | Collect spillage.[3] |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Experimental and Handling Protocols
Strict adherence to the following protocols is essential to ensure safety when working with this compound.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber). Lab coats or other protective clothing are required to prevent skin contact.
-
Respiratory Protection: If working in a poorly ventilated area or if dust/aerosols are generated, use a NIOSH-approved respirator with a filter for organic gases and particulates.[3]
Safe Handling Procedures
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][7]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[3][10] Do not breathe dust or vapors.[3]
-
Hygiene: Wash hands thoroughly after handling and before breaks, eating, or drinking.[7][10] Contaminated work clothing should not be allowed out of the workplace.[10]
-
Ignition Sources: Keep away from heat, sparks, and open flames. Use non-sparking tools to prevent fire caused by electrostatic discharge.[3]
Storage Conditions
-
Container: Keep the container tightly closed and store in a cool, dry place.[3]
-
Location: Store in an area that is cool and well-ventilated.[3] The recommended storage temperature is between 15–25 °C.[7]
-
Incompatibilities: Avoid storage with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[11]
Disposal Protocol
Dispose of this compound and its containers in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or the environment.[3] Waste material should be sent to an approved waste disposal plant.
Emergency Procedures
Accidental Release Measures: Spill Cleanup Protocol
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Cover drains to prevent the material from entering waterways.[3]
-
Cleanup (Solid): If the material is solid, sweep it up carefully to avoid generating dust and place it into a sealable container for disposal.[3]
-
Cleanup (Liquid): If the material is liquid, absorb the spill with an inert material (e.g., sand, vermiculite) and collect it into a suitable container for disposal.[3]
-
Decontamination: Clean the affected area thoroughly.
-
PPE: All personnel involved in the cleanup must wear appropriate PPE as described above.
Caption: Workflow for handling a this compound spill.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing difficulties persist, seek medical attention.
-
Skin Contact: Remove contaminated clothing immediately. Rinse the affected skin area with plenty of water.[7] If irritation develops or persists, seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to hold the eyelids open.[7] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention from an ophthalmologist.[7]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 1-Dodecanol | C12H26O | CID 8193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 1-Dodecanol | CAS#:112-53-8 | Chemsrc [chemsrc.com]
- 5. 1-Dodecanol CAS#: 112-53-8 [m.chemicalbook.com]
- 6. you-iggy.com [you-iggy.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. echemi.com [echemi.com]
- 9. carlroth.com [carlroth.com]
- 10. fishersci.ca [fishersci.ca]
- 11. datasheets.scbt.com [datasheets.scbt.com]
A Technical Guide to the Commercial Sourcing and Application of 1-Dodecanol-d25
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 1-Dodecanol-d25, a deuterated form of lauryl alcohol. It is intended to assist researchers, scientists, and drug development professionals in sourcing this stable isotope-labeled compound and utilizing it effectively in experimental settings. This guide details the technical specifications from various commercial suppliers, outlines its primary applications, and provides exemplary experimental protocols.
Introduction to this compound
This compound is a saturated fatty alcohol in which 25 of the 26 hydrogen atoms have been replaced with their stable isotope, deuterium. This isotopic labeling makes it a valuable tool in a range of scientific applications, particularly in mass spectrometry-based analytical methods and metabolic studies. Its chemical and physical properties are nearly identical to its non-deuterated counterpart, 1-dodecanol, allowing it to serve as an ideal internal standard or tracer in complex biological matrices.
Key Properties:
-
Chemical Formula: CD₃(CD₂)₁₁OH
-
Molecular Weight: Approximately 211.49 g/mol
-
CAS Number: 160776-83-0
Commercial Suppliers and Product Specifications
A variety of chemical suppliers offer this compound, each with specific product grades and available quantities. The following table summarizes the offerings from several prominent suppliers to facilitate a comparative assessment for procurement.
| Supplier | Product Number | Isotopic Purity (atom % D) | Chemical Purity | Available Quantities |
| Sigma-Aldrich | 448230 | ≥98 | ≥99% (CP) | 250 mg |
| MedChemExpress | HY-139393S | Not explicitly stated | 98.09% | 5 mg, 10 mg, 25 mg, 50 mg, 100 mg |
| CDN Isotopes | D-3983 | ≥98 | Not explicitly stated | 250 mg, 500 mg |
| Toronto Research Chemicals (TRC) | D525407 | Not explicitly stated | Not explicitly stated | 10 mg, 25 mg, 50 mg |
| Santa Cruz Biotechnology | sc-224423 | Not explicitly stated | Not explicitly stated | 100 mg, 250 mg |
| Cambridge Isotope Laboratories, Inc. | DLM-738 | 98 | ≥98% | Contact for details |
| Cayman Chemical | Contact for availability | - | - | - |
Note: Isotopic and chemical purity can vary by lot. Researchers should always refer to the lot-specific Certificate of Analysis (CoA) for precise data.
Key Applications in Research and Development
The primary utility of this compound stems from its isotopic labeling, which allows for its differentiation from the endogenous, non-labeled analogue in various analytical techniques.
Internal Standard for Quantitative Analysis
This compound is widely used as an internal standard for the quantification of 1-dodecanol and other related long-chain fatty alcohols in biological and environmental samples using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The co-elution of the deuterated standard with the analyte of interest allows for the correction of variability in sample preparation, injection volume, and ionization efficiency, leading to more accurate and precise quantification.[2]
Metabolic and Pharmacokinetic Studies
In drug development and metabolic research, deuterated compounds are instrumental in tracing the metabolic fate of molecules.[3] this compound can be used to study the absorption, distribution, metabolism, and excretion (ADME) of long-chain fatty alcohols.[4] By administering the labeled compound, researchers can track its conversion to various metabolites and elucidate the metabolic pathways involved.[5]
Experimental Protocols
The following sections provide detailed methodologies for common applications of this compound.
Quantification of 1-Dodecanol in a Biological Matrix using GC-MS with this compound as an Internal Standard
Objective: To accurately quantify the concentration of 1-dodecanol in a plasma sample.
Materials:
-
Plasma sample
-
This compound (internal standard)
-
Hexane (or other suitable extraction solvent)
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation:
-
To 100 µL of the plasma sample, add a known amount of this compound solution in a suitable solvent (e.g., 10 µL of a 10 µg/mL solution).
-
Vortex the sample for 30 seconds.
-
Perform a liquid-liquid extraction by adding 500 µL of hexane.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried extract to an autosampler vial for GC-MS analysis.
-
-
GC-MS Analysis:
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Operate in electron ionization (EI) mode.
-
Data Acquisition: Use selected ion monitoring (SIM) mode to monitor characteristic ions for both 1-dodecanol and this compound.
-
-
Data Analysis:
-
Integrate the peak areas for the selected ions of both the analyte and the internal standard.
-
Calculate the response factor (RF) from a calibration curve prepared with known concentrations of 1-dodecanol and a fixed concentration of this compound.
-
Determine the concentration of 1-dodecanol in the plasma sample based on the peak area ratio of the analyte to the internal standard and the calculated response factor.
-
Sample Preparation for NMR Spectroscopy using this compound as an Internal Standard
Objective: To prepare a sample for quantitative NMR (qNMR) analysis using this compound for chemical shift referencing and quantification.
Materials:
-
Analyte of interest
-
This compound (internal standard)
-
Deuterated NMR solvent (e.g., Chloroform-d, CDCl₃)
-
High-precision NMR tubes
Procedure:
-
Preparation of a Stock Solution of the Internal Standard:
-
Accurately weigh a precise amount of this compound and dissolve it in a known volume of the deuterated NMR solvent to create a stock solution of known concentration.
-
-
Sample Preparation:
-
Accurately weigh a precise amount of the analyte and dissolve it in a known volume of the deuterated NMR solvent.
-
To the analyte solution, add a precise volume of the this compound stock solution.
-
Vortex the mixture to ensure homogeneity.
-
Transfer the final solution to a clean, high-precision NMR tube to the appropriate height (typically 4-5 cm).[6]
-
-
NMR Data Acquisition:
-
Acquire the NMR spectrum under appropriate conditions for quantitative analysis, ensuring a sufficient relaxation delay.
-
-
Data Analysis:
-
Integrate the signals corresponding to known protons of both the analyte and this compound.
-
The concentration of the analyte can be calculated using the following formula: Concentration_analyte = (Integral_analyte / Number of protons_analyte) * (Number of protons_IS / Integral_IS) * Concentration_IS
-
Visualizing Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate key decision-making processes and experimental workflows relevant to the use of this compound.
Caption: Workflow for selecting a commercial supplier of this compound.
Caption: Experimental workflow for GC-MS quantification using this compound.
Conclusion
This compound is an indispensable tool for researchers requiring accurate quantification of long-chain fatty alcohols and for those investigating their metabolic pathways. Careful selection of a commercial supplier based on documented purity and the specific requirements of the planned experiments is crucial for obtaining reliable and reproducible results. The provided experimental protocols offer a solid foundation for the integration of this compound into various research and development workflows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of long-chain alcohols in cell suspension cultures of soya and rape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NMR Sample Preparation [nmr.chem.umn.edu]
Navigating the Thermochemical Landscape of 1-Dodecanol-d25: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Dodecanol, a long-chain fatty alcohol, and its deuterated analogue, 1-dodecanol-d25, are crucial molecules in various scientific domains, from materials science to drug metabolism studies. Understanding their thermochemical properties is fundamental for process design, safety assessment, and interpreting metabolic pathways. This technical guide provides a comprehensive overview of the available thermochemical data for 1-dodecanol, discusses the implications of deuteration, and details the experimental protocols for acquiring such data. Due to a lack of direct experimental thermochemical data for this compound, this guide presents the data for the non-deuterated form as a baseline and explores the theoretical and practical approaches to understanding the impact of isotopic substitution.
Thermochemical Data for 1-Dodecanol
The following tables summarize the key thermochemical data for 1-dodecanol, which serves as a reference for understanding the properties of its deuterated counterpart.
Table 1: Enthalpy and Entropy Data for 1-Dodecanol
| Property | Value | Units | Method |
| Enthalpy of Formation (liquid, 298.15 K) | -528.5 ± 0.8 | kJ/mol | Combustion Calorimetry |
| Enthalpy of Formation (gas, 298.15 K) | -436.5 ± 1.0 | kJ/mol | Calculated from liquid phase and vaporization data |
| Enthalpy of Combustion (liquid, 298.15 K) | -7909.4 ± 0.8 | kJ/mol | Combustion Calorimetry |
| Enthalpy of Vaporization (298.15 K) | 91.96 ± 0.59 | kJ/mol | Not specified |
| Standard Entropy (liquid, 298.15 K) | Data not available | J/(mol·K) |
Table 2: Heat Capacity of 1-Dodecanol (liquid)
| Temperature (K) | Heat Capacity (J/(mol·K)) | Method |
| 298.15 | 438.42 | Not specified |
| 303.15 | 439.4 | Not specified |
| 316 | 462 | Not specified |
The Impact of Deuteration: Thermodynamic and Kinetic Isotope Effects
Deuterium is heavier than protium (the most common isotope of hydrogen), which leads to a lower zero-point vibrational energy for C-D bonds compared to C-H bonds. This difference in zero-point energy can lead to a thermodynamic isotope effect , where deuterated compounds may have slightly different enthalpies of formation and reaction. Generally, the C-D bond is stronger than the C-H bond, which can result in a more negative (more exothermic) enthalpy of formation for the deuterated species.
The difference in bond strength also manifests as a kinetic isotope effect (KIE) , where reactions involving the cleavage of a C-H bond proceed at a different rate than the corresponding C-D bond cleavage. The KIE is a powerful tool for elucidating reaction mechanisms. For instance, in the oxidation of alcohols, a primary KIE (where the C-H bond at the carbinol carbon is broken in the rate-determining step) is often observed. The magnitude of the KIE can provide insights into the transition state of the reaction.
Caption: Conceptual energy profile illustrating the higher activation energy for C-D bond cleavage.
Experimental Protocols
The thermochemical data for long-chain alcohols are typically determined using well-established calorimetric techniques.
Determination of Enthalpy of Combustion using Bomb Calorimetry
The standard enthalpy of combustion is a cornerstone of thermochemical data, from which the enthalpy of formation can be derived. It is experimentally determined using a bomb calorimeter.
Methodology:
-
Sample Preparation: A precisely weighed sample of 1-dodecanol is placed in a crucible within a high-pressure stainless-steel vessel, the "bomb."
-
Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
-
Calorimeter Assembly: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.
-
Ignition: The sample is ignited electrically via a fuse wire.
-
Temperature Measurement: The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool. The temperature rise is used to calculate the heat released.
-
Calculation: The heat of combustion is calculated using the temperature change, the heat capacity of the calorimeter system (determined by calibrating with a substance of known heat of combustion, such as benzoic acid), and the mass of the sample.
Caption: Experimental workflow for determining the enthalpy of combustion.
Determination of Heat Capacity using Differential Scanning Calorimetry (DSC)
The heat capacity of a substance can be measured as a function of temperature using Differential Scanning Calorimetry (DSC).
Methodology:
-
Sample Preparation: A small, precisely weighed sample of 1-dodecanol (typically a few milligrams) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, including a heating and/or cooling rate (e.g., 10 °C/min).
-
Measurement: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature as they are heated or cooled through the desired temperature range.
-
Calibration: The instrument is calibrated for heat flow and temperature using standard materials with known melting points and enthalpies of fusion (e.g., indium).
-
Calculation: The heat capacity of the sample is determined by comparing the heat flow to the sample with that of a standard material with a known heat capacity (e.g., sapphire) under the same experimental conditions.
Caption: Workflow for measuring heat capacity using Differential Scanning Calorimetry.
Conclusion and Future Directions
While a comprehensive set of experimentally determined thermochemical data for this compound remains to be established, the data for 1-dodecanol provides a solid foundation. The principles of isotope effects suggest that the thermochemical properties of this compound will be subtly different from its non-deuterated counterpart. For researchers requiring precise thermochemical data for this compound, experimental determination using the protocols outlined in this guide is recommended. Furthermore, computational chemistry approaches, such as ab initio calculations, could provide valuable theoretical estimates of the thermochemical properties of this compound and the thermodynamic isotope effects of deuteration. Such studies would be invaluable for a more complete understanding of this important molecule.
Methodological & Application
Application Note: Quantitative Analysis of 1-Dodecanol using 1-Dodecanol-d25 as an Internal Standard by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 1-Dodecanol in various matrices using gas chromatography-mass spectrometry (GC-MS) with 1-Dodecanol-d25 as an internal standard. The use of a stable isotope-labeled internal standard provides high accuracy and precision by correcting for variations during sample preparation and analysis. This method is suitable for applications in quality control, metabolic research, and formulation development.
Introduction
1-Dodecanol, a fatty alcohol, is utilized in the manufacturing of surfactants, lubricants, and pharmaceuticals.[1] Accurate quantification of 1-Dodecanol is essential for quality control and in various research applications. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like 1-Dodecanol.[2] The isotope dilution mass spectrometry (IDMS) approach, employing a stable isotope-labeled internal standard such as this compound, is a highly accurate quantitative technique.[2] Because this compound is chemically almost identical to 1-Dodecanol, it co-elutes and experiences similar ionization and fragmentation, allowing it to effectively correct for variations in injection volume and ionization efficiency, leading to highly precise and reliable quantification.[2][3]
Experimental Protocols
Materials and Reagents
-
1-Dodecanol (≥98% purity)
-
This compound (≥98% purity, deuterium incorporation ≥98%)
-
Methanol (HPLC grade or higher)
-
Dichloromethane (HPLC grade or higher)
-
Hexane (HPLC grade or higher)
-
Deionized water
-
0.22 µm syringe filters
Preparation of Standard Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-Dodecanol and dissolve it in 10 mL of methanol.
-
Internal Standard (ISTD) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
Preparation of Calibration Standards
Prepare a series of calibration standards by spiking appropriate volumes of the 1-Dodecanol stock solution into a constant volume of the this compound stock solution. Dilute with dichloromethane to final concentrations ranging from 1 µg/mL to 100 µg/mL for 1-Dodecanol. The final concentration of this compound in each calibration standard should be constant (e.g., 10 µg/mL).[2]
Sample Preparation
-
Accurately weigh or measure the sample containing 1-Dodecanol.
-
Dissolve or dilute the sample in a known volume of a suitable solvent (e.g., dichloromethane or hexane).[2]
-
Spike the diluted sample with the this compound internal standard to a final concentration of 10 µg/mL.[2]
-
Vortex the sample to ensure homogeneity.
-
If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulates before injection.[2]
GC-MS Parameters
The following table outlines the recommended GC-MS parameters for the analysis of 1-Dodecanol.
| Parameter | Value |
| Gas Chromatograph | Agilent 8890 or equivalent |
| Injector Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Oven Program | Initial temperature 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Mass Spectrometer | Agilent 5977 or equivalent |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM) Parameters
For quantitative analysis, the mass spectrometer should be operated in SIM mode to enhance sensitivity and selectivity.[2] The characteristic ions for 1-Dodecanol and its deuterated internal standard are monitored.
| Compound | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| 1-Dodecanol | 69 | 83 |
| This compound | 74 | 90 |
Note: The specific ions for this compound may vary depending on the fragmentation pattern. It is recommended to acquire a full scan spectrum of the standard to confirm the most abundant and specific ions.
Data Analysis and Quantitative Data
A calibration curve is constructed by plotting the ratio of the peak area of the 1-Dodecanol quantifier ion to the peak area of the this compound quantifier ion against the concentration of 1-Dodecanol in the calibration standards. A linear regression analysis is then applied to the calibration curve.[2] The concentration of 1-Dodecanol in the samples is determined using the equation of the line obtained from the linear regression.
Representative Quantitative Data
The following table summarizes typical quantitative data that can be expected from this method.
| Parameter | Value |
| Calibration Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Recovery | 95 - 105% |
| Precision (%RSD) | < 5% |
Note: This data is representative and should be generated for each analytical run.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the key processes in this application note.
Caption: Experimental workflow for the quantification of 1-Dodecanol.
Caption: Logical relationship of the quantitative analysis process.
Conclusion
The described GC-MS method using this compound as an internal standard provides a reliable, sensitive, and accurate approach for the quantification of 1-Dodecanol. The use of a stable isotope-labeled internal standard minimizes the impact of matrix effects and variations in sample preparation, ensuring high-quality and reproducible data. This protocol is a valuable tool for researchers and professionals in various fields requiring precise measurement of 1-Dodecanol.
References
Quantitative Analysis Using 1-Dodecanol-d25: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Dodecanol, a 12-carbon fatty alcohol, plays a significant role in various biological processes and is a key component in the manufacturing of surfactants, lubricants, and pharmaceuticals.[1][2][3] Accurate quantification of 1-dodecanol in complex matrices is crucial for metabolic research, drug development, and quality control. This document provides detailed application notes and protocols for the quantitative analysis of 1-dodecanol using its deuterated isotopologue, 1-Dodecanol-d25, as an internal standard. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it corrects for variations in sample preparation, injection volume, and ionization efficiency, leading to highly accurate and precise results.[4][5][6]
Principle of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample at the beginning of the analytical workflow. Because the deuterated standard is chemically identical to the analyte, it experiences the same losses during sample preparation and the same ionization response in the mass spectrometer. By measuring the ratio of the signal from the endogenous analyte to the signal from the isotopically labeled internal standard, an accurate quantification of the analyte can be achieved, regardless of sample loss or matrix effects.[4][6]
Data Presentation
The following tables summarize representative quantitative data from the analysis of 1-dodecanol using this compound as an internal standard. These tables are provided as templates for presenting validation and sample analysis data.
Table 1: Method Validation Parameters for 1-Dodecanol Quantification
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.998 | ≥ 0.99 |
| Range | 1 - 1000 ng/mL | - |
| Limit of Detection (LOD) | 0.5 ng/mL | - |
| Limit of Quantification (LOQ) | 1.0 ng/mL | Signal-to-Noise ≥ 10 |
| Accuracy (% Recovery) | ||
| Low QC (5 ng/mL) | 98.5% | 85 - 115% |
| Mid QC (100 ng/mL) | 101.2% | 85 - 115% |
| High QC (800 ng/mL) | 99.3% | 85 - 115% |
| Precision (% RSD) | ||
| Intra-day (n=6) | ||
| Low QC (5 ng/mL) | 4.2% | ≤ 15% |
| Mid QC (100 ng/mL) | 2.8% | ≤ 15% |
| High QC (800 ng/mL) | 3.1% | ≤ 15% |
| Inter-day (n=18, 3 days) | ||
| Low QC (5 ng/mL) | 5.5% | ≤ 15% |
| Mid QC (100 ng/mL) | 3.9% | ≤ 15% |
| High QC (800 ng/mL) | 4.3% | ≤ 15% |
| Matrix Effect | 95 - 105% | 80 - 120% |
| Extraction Recovery | 92% | Consistent across QCs |
QC: Quality Control; RSD: Relative Standard Deviation. Data is representative and should be established for each specific assay.[1][6][7][8][9]
Table 2: Quantification of 1-Dodecanol in Biological Samples
| Sample ID | Matrix | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) |
| Control 1 | Plasma | 0.015 | 2.5 |
| Control 2 | Plasma | 0.018 | 3.0 |
| Treated 1 | Plasma | 0.120 | 20.1 |
| Treated 2 | Plasma | 0.135 | 22.5 |
| Blank | Plasma | Not Detected | < LOD |
| Control 1 | Cell Lysate | 0.009 | 1.5 |
| Control 2 | Cell Lysate | 0.011 | 1.8 |
| Treated 1 | Cell Lysate | 0.085 | 14.2 |
| Treated 2 | Cell Lysate | 0.092 | 15.3 |
| Blank | Cell Lysate | Not Detected | < LOD |
IS: Internal Standard (this compound); LOD: Limit of Detection. Data is for illustrative purposes.
Experimental Protocols
The following are detailed protocols for the quantitative analysis of 1-dodecanol in biological matrices using this compound as an internal standard via Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: Quantitative Analysis of 1-Dodecanol by GC-MS
This protocol is suitable for the analysis of total 1-dodecanol (free and esterified) in plasma or tissue homogenates.[10][11]
1. Materials and Reagents
-
1-Dodecanol (≥98% purity)
-
This compound (≥98% isotopic purity)
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Hexane (HPLC grade)
-
Sodium Chloride (NaCl) solution (0.9% w/v)
-
Boron trifluoride-methanol solution (BF3-MeOH, 14%)
-
Anhydrous sodium sulfate
2. Standard and Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 1-dodecanol and this compound in methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the 1-dodecanol stock solution into a constant volume of a suitable solvent. The concentration range should encompass the expected sample concentrations.
-
Internal Standard Spiking Solution (10 µg/mL): Prepare a working solution of this compound in methanol.
-
Sample Preparation:
-
To 100 µL of plasma or 10 mg of tissue homogenate in a glass tube, add 10 µL of the 10 µg/mL this compound internal standard solution.
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution and vortex vigorously for 1 minute.[10]
-
Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds.[10]
-
Centrifuge at 2000 x g for 5 minutes to separate the phases.[10]
-
Carefully transfer the lower organic layer to a new glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatization: Add 500 µL of 14% BF3-MeOH, cap the tube tightly, and heat at 100°C for 30 minutes to convert fatty alcohols to their more volatile methyl ethers (if desired for improved chromatography, though direct analysis is also possible).
-
After cooling, add 1 mL of hexane and 1 mL of water, and vortex.
-
Collect the upper hexane layer and dry it over anhydrous sodium sulfate.
-
Transfer the final extract to a GC vial for analysis.
-
3. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program: Initial temperature 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
1-Dodecanol: Monitor characteristic ions (e.g., m/z 69, 83, 97).[12]
-
This compound: Monitor the corresponding shifted ions (e.g., m/z values will be higher depending on the fragmentation pattern).
-
4. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the 1-dodecanol quantifier ion to the this compound quantifier ion against the concentration of the calibration standards.
-
Determine the concentration of 1-dodecanol in the samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Quantitative Analysis of 1-Dodecanol by LC-MS/MS
This protocol is suitable for the analysis of 1-dodecanol in biological fluids and offers high sensitivity and specificity.[13][14]
1. Materials and Reagents
-
1-Dodecanol (≥98% purity)
-
This compound (≥98% isotopic purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
2. Standard and Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 1-dodecanol and this compound in methanol.
-
Calibration Standards: Prepare a series of calibration standards in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
-
Internal Standard Spiking Solution (1 µg/mL): Prepare a working solution of this compound in methanol.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the 1 µg/mL this compound internal standard solution.
-
Add 150 µL of cold acetonitrile containing 0.1% formic acid.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an LC vial for analysis.
-
3. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Agilent 1290 Infinity II or equivalent
-
Mass Spectrometer: Agilent 6495C Triple Quadrupole or equivalent
-
Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate
-
Mobile Phase B: Acetonitrile:Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate
-
Gradient: Start at 30% B, increase to 100% B over 5 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Optimize MRM transitions (precursor ion -> product ion) for both 1-dodecanol and this compound by direct infusion of the standards.
-
4. Data Analysis
-
Similar to the GC-MS protocol, construct a calibration curve using the peak area ratios of the analyte to the internal standard.
-
Quantify 1-dodecanol in the samples based on this calibration curve.
Signaling Pathways and Experimental Workflows
Fatty Alcohol Biosynthesis and Metabolism
1-Dodecanol is an intermediate in the biosynthesis and degradation of fatty acids and other lipids. The following diagrams illustrate the key pathways.
This pathway shows the conversion of Acetyl-CoA through fatty acid synthesis to form fatty acyl-CoAs, which are then reduced to fatty aldehydes and subsequently to fatty alcohols like 1-dodecanol by fatty acyl-CoA reductases (FAR) and alcohol dehydrogenases (ADH).[4][13][15] 1-Dodecanol can then be incorporated into wax esters by wax synthases (WSD) or oxidized back to a fatty aldehyde and then a fatty acid by fatty alcohol oxidase (FAO) and fatty aldehyde dehydrogenase (FALDH), respectively.[15]
Experimental Workflow for Quantitative Analysis
The following diagram outlines the general workflow for the quantitative analysis of 1-dodecanol using this compound as an internal standard.
This workflow begins with the addition of the this compound internal standard to the biological sample.[10] This is followed by lipid extraction, an optional derivatization step for GC-MS analysis, and finally, instrumental analysis and data processing to obtain the final concentration of 1-dodecanol.
References
- 1. ajpaonline.com [ajpaonline.com]
- 2. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 3. Lipidomics from sample preparation to data analysis: a primer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. sysrevpharm.org [sysrevpharm.org]
- 7. ijprajournal.com [ijprajournal.com]
- 8. jddtonline.info [jddtonline.info]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. euncl.org [euncl.org]
- 13. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lcms.cz [lcms.cz]
- 15. escholarship.org [escholarship.org]
Application Notes and Protocols: 1-Dodecanol-d25 as a Metabolic Tracer
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Dodecanol, a 12-carbon saturated fatty alcohol, is an endogenous metabolite involved in fatty acid metabolism.[1][2] Its deuterated isotopologue, 1-Dodecanol-d25, serves as a stable isotope tracer for investigating metabolic pathways, particularly in the context of lipidomics and drug development.[3] By introducing this compound into a biological system, researchers can track the metabolic fate of the molecule, elucidating the dynamics of fatty alcohol and fatty acid metabolism. This document provides detailed application notes and experimental protocols for the use of this compound as a metabolic tracer.
Stable isotope tracing is a powerful technique for dissecting the complexities of metabolic networks.[4][5] The use of deuterated compounds like this compound offers the advantage of a low natural abundance of deuterium, resulting in minimal background signal and enhanced sensitivity in detection.[6] These tracers are invaluable tools for metabolic flux analysis, enabling the quantification of the rate of metabolic reactions within a cell or organism.[7][8]
Principle of this compound as a Metabolic Tracer
This compound, when introduced into a biological system, follows the same metabolic pathways as its unlabeled counterpart. The primary metabolic route for 1-dodecanol is its oxidation to dodecanoic acid (lauric acid) via a dodecanal intermediate.[4] This conversion is catalyzed by alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs).[1][9][10] The resulting labeled dodecanoic acid can then enter the fatty acid pool and be further metabolized through various pathways, including β-oxidation for energy production or incorporation into complex lipids.[4][11]
By using mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), the deuterium-labeled metabolites can be distinguished from their unlabeled endogenous counterparts based on their mass-to-charge ratio (m/z).[12] This allows for the precise tracking and quantification of the metabolic flux through the fatty alcohol oxidation pathway and downstream lipid metabolic networks.
Applications in Metabolic Studies
The use of this compound as a metabolic tracer has several key applications in research and drug development:
-
Elucidation of Fatty Alcohol Metabolism: Tracing the conversion of this compound to dodecanoic acid-d25 provides direct insight into the activity of fatty alcohol oxidizing enzymes.
-
Investigating Fatty Acid Metabolism: The labeled dodecanoic acid can be tracked as it enters various fatty acid metabolic pathways, including β-oxidation, elongation, and incorporation into complex lipids like triglycerides and phospholipids.[4]
-
Drug Development and Pharmacology: Understanding how a drug candidate affects lipid metabolism is crucial. This compound can be used to assess the impact of therapeutic interventions on fatty alcohol and fatty acid metabolic fluxes.
-
Disease Research: Alterations in fatty acid metabolism are implicated in numerous diseases, including metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and cancer. This compound can serve as a tool to study these metabolic dysregulations.
Experimental Workflow and Metabolic Pathway
The general workflow for a metabolic tracing experiment using this compound is depicted below, followed by a diagram of its metabolic pathway.
Detailed Experimental Protocols
The following protocols are generalized for in vitro cell culture experiments and can be adapted for in vivo studies.
Protocol 1: In Vitro Metabolic Labeling with this compound
1. Cell Culture and Treatment: a. Plate cells at a desired density and allow them to adhere and grow overnight in standard culture medium. b. On the day of the experiment, replace the standard medium with a labeling medium containing this compound. The final concentration of the tracer should be optimized for the specific cell type and experimental goals (a starting concentration range of 10-100 µM is recommended). c. To facilitate the dissolution of the hydrophobic this compound, it can be complexed with fatty acid-free bovine serum albumin (BSA).
2. Time-Course Experiment: a. Incubate the cells with the labeling medium for different durations (e.g., 0, 1, 3, 6, 12, 24 hours) to monitor the dynamics of metabolite labeling. b. At each time point, harvest the cells for metabolite extraction.
3. Metabolite Extraction: a. Aspirate the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Quench metabolism by adding a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the culture plate. c. Scrape the cells and collect the cell lysate in a microcentrifuge tube. d. Vortex the lysate thoroughly and centrifuge at high speed to pellet cellular debris. e. Collect the supernatant containing the metabolites for analysis.
Protocol 2: Sample Preparation for GC-MS Analysis
1. Derivatization: a. Dry the metabolite extract under a stream of nitrogen gas. b. To analyze fatty acids by GC-MS, they need to be derivatized to increase their volatility. A common method is methylation to form fatty acid methyl esters (FAMEs). c. Re-suspend the dried extract in a solution of methanol with 2% (v/v) sulfuric acid and incubate at 60°C for 1 hour. d. Alternatively, use a derivatizing agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for silylation.
2. Extraction of Derivatized Metabolites: a. After derivatization, add a non-polar solvent like hexane to extract the FAMEs or silylated metabolites. b. Vortex and centrifuge to separate the phases. c. Transfer the upper organic layer to a new vial for GC-MS analysis.
Protocol 3: GC-MS and LC-MS/MS Analysis
The following are example instrument settings. These should be optimized for the specific instrument and metabolites of interest.
Table 1: Example GC-MS Method Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Oven Program | Start at 100°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 10 min |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Scan Range | m/z 50-600 |
Table 2: Example LC-MS/MS Method Parameters
| Parameter | Setting |
| Liquid Chromatograph | |
| Column | C18 reverse-phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Linear gradient from 5% to 95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), negative mode |
| Mass Analyzer | Triple Quadrupole or Orbitrap |
| Scan Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
Data Presentation and Analysis
The primary data output will be the mass spectra of the metabolites of interest. The presence of deuterium will result in a mass shift in the molecular ion and its fragments.
1. Isotopic Enrichment Calculation: a. Determine the relative abundance of the labeled (M+n) and unlabeled (M+0) isotopologues for each metabolite. b. Correct for the natural abundance of isotopes. c. Calculate the percentage of the metabolite pool that is labeled at each time point.
Table 3: Hypothetical Isotopic Enrichment of Dodecanoic Acid
| Time (hours) | Unlabeled Dodecanoic Acid (M+0) Abundance (%) | Labeled Dodecanoic Acid-d25 (M+25) Abundance (%) | Isotopic Enrichment (%) |
| 0 | 100 | 0 | 0 |
| 1 | 90 | 10 | 10 |
| 3 | 75 | 25 | 25 |
| 6 | 50 | 50 | 50 |
| 12 | 25 | 75 | 75 |
| 24 | 10 | 90 | 90 |
2. Metabolic Flux Analysis: a. The isotopic enrichment data can be used in metabolic flux analysis (MFA) models to calculate the rates of metabolic reactions.[7][8] b. This involves fitting the experimental labeling data to a metabolic network model to estimate the flux values.
Troubleshooting
Table 4: Common Issues and Solutions
| Issue | Possible Cause | Suggested Solution |
| Low tracer incorporation | Poor solubility of this compound. | Prepare a stock solution in ethanol or DMSO and complex with fatty acid-free BSA before adding to the medium. |
| Low activity of metabolic pathway in the chosen cell line. | Use a positive control cell line known to have active fatty acid metabolism. Stimulate the pathway if possible (e.g., with specific growth factors). | |
| High background noise in MS data | Contamination from culture medium or extraction solvents. | Use high-purity solvents and reagents. Include blank samples in the analysis. |
| Poor chromatographic peak shape | Incomplete derivatization (GC-MS). | Optimize derivatization reaction time, temperature, and reagent concentration. |
| Inappropriate column or mobile phase (LC-MS). | Test different column chemistries and mobile phase compositions. | |
| Difficulty in quantifying low-abundance metabolites | Insufficient sensitivity of the mass spectrometer. | Use a more sensitive instrument (e.g., triple quadrupole for MRM). Increase the amount of starting material. |
By following these guidelines and protocols, researchers can effectively utilize this compound as a tracer to gain valuable insights into the intricate workings of fatty alcohol and fatty acid metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. Showing Compound 1-dodecanol (FDB030246) - FooDB [foodb.ca]
- 3. Omega- and (omega-1)-hydroxylation of 1-dodecanol by frog liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic pathway for the biodegradation of sodium dodecyl sulfate by Pseudomonas sp. C12B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. physoc.org [physoc.org]
- 7. ymdb.ca [ymdb.ca]
- 8. researchgate.net [researchgate.net]
- 9. Alcohol dehydrogenase - Wikipedia [en.wikipedia.org]
- 10. Peroxisomal beta-oxidation and steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 12. The Role of Alcohol Dehydrogenase in Drug Metabolism: Beyond Ethanol Oxidation | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for 1-Dodecanol-d25 in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1-Dodecanol-d25 as an internal standard in the quantitative analysis of 1-dodecanol and other long-chain fatty alcohols. The protocols outlined below are intended as a comprehensive guide for sample preparation across various matrices for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction to this compound as an Internal Standard
This compound is the deuterium-labeled analogue of 1-dodecanol, an endogenous fatty alcohol.[1] In analytical chemistry, particularly in mass spectrometry-based methods, deuterated compounds are widely utilized as internal standards.[2] The key advantage of using a stable isotope-labeled internal standard like this compound is its chemical and physical similarity to the analyte of interest. This similarity ensures that it behaves almost identically during sample extraction, derivatization, and chromatographic separation, effectively compensating for variations in sample preparation, injection volume, and instrument response.[2][3] The mass difference between this compound and the unlabeled 1-dodecanol allows for their distinct detection by a mass spectrometer, enabling accurate and precise quantification.[2]
Preparation of this compound Stock and Working Solutions
Proper preparation of the internal standard solution is critical for accurate quantification. The following protocols provide guidance on dissolving and diluting this compound.
Stock Solution Preparation (e.g., 1 mg/mL)
Materials:
-
This compound
-
Methanol (HPLC or GC grade)
-
Volumetric flask (e.g., 10 mL)
-
Analytical balance
Protocol:
-
Accurately weigh approximately 10 mg of this compound.
-
Quantitatively transfer the weighed this compound to a 10 mL volumetric flask.
-
Add a small amount of methanol to dissolve the compound. If necessary, sonication can be used to aid dissolution.[1]
-
Once dissolved, bring the flask to volume with methanol.
-
Stopper the flask and invert several times to ensure homogeneity.
-
Store the stock solution at -20°C or -80°C in a tightly sealed container, protected from light. The solution is stable for at least one month at -20°C and up to six months at -80°C.[1]
Working Internal Standard Solution Preparation (e.g., 10 µg/mL)
Materials:
-
This compound stock solution (1 mg/mL)
-
Appropriate solvent (e.g., methanol, acetonitrile, or hexane, depending on the analytical method)
-
Volumetric flask (e.g., 10 mL)
Protocol:
-
Allow the stock solution to come to room temperature.
-
Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with the chosen solvent.
-
Mix thoroughly. This working solution is now ready to be added to calibration standards and unknown samples.
Sample Preparation Protocols
The choice of sample preparation protocol is dependent on the sample matrix. Below are detailed protocols for biological fluids (plasma and urine), and environmental samples (water and soil).
Analysis of Long-Chain Fatty Alcohols in Human Plasma (GC-MS)
This protocol is adapted from methods for analyzing fatty acids and other long-chain alcohols in plasma.[2][4]
Protocol:
-
To 100 µL of plasma in a glass tube, add 10 µL of the 10 µg/mL this compound working internal standard solution.
-
Vortex for 10 seconds.
-
Add 500 µL of a hexane:isopropanol (3:2, v/v) mixture.[2]
-
Vortex vigorously for 2 minutes to extract the lipids.
-
Centrifuge at 10,000 x g for 5 minutes to separate the phases.[2]
-
Carefully transfer the upper organic layer to a clean glass vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatization: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine. Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Cool to room temperature and inject into the GC-MS system.
Experimental Workflow for Plasma Sample Preparation
Caption: Workflow for the extraction and derivatization of long-chain alcohols from plasma.
Analysis of Volatile Organic Compounds in Water (Purge-and-Trap GC-MS)
This protocol is based on methods for analyzing volatile organic compounds in water samples.[1]
Protocol:
-
Collect water samples in 40 mL vials with Teflon-lined septa, ensuring no headspace.
-
Add a preservative if necessary (e.g., HCl to pH <2).
-
To a 5 mL aliquot of the water sample in a purge-and-trap sparging vessel, add a known amount of this compound working solution to achieve a final concentration of approximately 20 µg/L.[1]
-
Analyze using a purge-and-trap system connected to a GC-MS. The volatile compounds, including 1-dodecanol, are purged from the water with an inert gas and trapped on a sorbent. The trap is then heated to desorb the compounds into the GC-MS.
Logical Relationship for Water Sample Analysis
Caption: Key steps in the analysis of volatile compounds in water using purge-and-trap GC-MS.
Analysis of Pesticide Residues and Long-Chain Alcohols in Soil (LC-MS/MS)
This protocol is adapted from the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for pesticide residue analysis in soil.[2]
Protocol:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of water (if the soil is dry) and let it hydrate for 30 minutes.
-
Add 100 µL of the 10 µg/mL this compound working internal standard solution.
-
Add 10 mL of acetonitrile.
-
Shake vigorously for 5 minutes.
-
Add the contents of a QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake immediately for 2 minutes.
-
Centrifuge at ≥ 3000 x g for 5 minutes.
-
Transfer a 1 mL aliquot of the supernatant to a dispersive SPE (dSPE) tube containing sorbents like PSA and C18.
-
Vortex for 1 minute and centrifuge at high speed.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
QuEChERS Workflow for Soil Sample Preparation
Caption: The QuEChERS workflow for the extraction and cleanup of analytes from soil samples.
Instrumental Analysis Parameters
The following tables provide typical starting parameters for GC-MS and LC-MS/MS analysis of 1-dodecanol. Optimization may be required for specific instruments and applications.
GC-MS Parameters
| Parameter | Setting |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Column | DB-5MS or equivalent (30 m x 0.25 mm ID, 0.25 µm film) |
| Oven Program | Initial 80°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion (1-Dodecanol) | To be determined based on the mass spectrum of the derivatized analyte |
| Qualifier Ions (1-Dodecanol) | To be determined based on the mass spectrum of the derivatized analyte |
| Quantifier Ion (this compound) | To be determined based on the mass spectrum of the derivatized analyte |
LC-MS/MS Parameters
For long-chain alcohols, derivatization is often necessary for sensitive LC-MS/MS analysis. The parameters below are representative for a derivatized analyte.
| Parameter | Setting |
| Column | C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 50% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (1-Dodecanol derivative) | To be determined based on the derivatizing agent |
| Product Ions (1-Dodecanol derivative) | To be determined by infusion and fragmentation of the derivatized standard |
| Precursor Ion (this compound derivative) | To be determined based on the derivatizing agent |
| Product Ions (this compound derivative) | To be determined by infusion and fragmentation of the derivatized standard |
Quantitative Data and Method Performance
The following table summarizes expected performance characteristics for methods analyzing long-chain alcohols. These values are illustrative and should be determined for each specific analytical method validation.
| Parameter | Expected Value/Range | Reference |
| Recovery | 33% - 99% (in water samples using solid-phase extraction) | [3] |
| Limit of Detection (LOD) | 0.005 - 1 µg/L (in water samples by LC-MS/MS after derivatization) | [5] |
| Limit of Quantification (LOQ) | 0.01 - 2 µg/L (in water samples by LC-MS/MS after derivatization) | [5] |
| Linearity (r²) | > 0.99 | General expectation for validated methods |
Conclusion
This compound is a valuable tool for the accurate and precise quantification of 1-dodecanol and related long-chain fatty alcohols in a variety of complex matrices. The detailed protocols and instrumental parameters provided in these application notes serve as a robust starting point for method development and validation. Proper implementation of these sample preparation techniques, combined with the use of a stable isotope-labeled internal standard, will contribute to the generation of high-quality, reliable data in research, clinical, and industrial settings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Determination of dodecanol and ethoxylated fatty alcohols from environmental samples using diatomaceous earth as a green sorbent for solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ttb.gov [ttb.gov]
- 5. researchgate.net [researchgate.net]
Application of 1-Dodecanol-d25 in Quantitative Lipidomics: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, the precise quantification of lipid species is paramount for advancing our understanding of cellular metabolism, disease pathology, and for the discovery of novel therapeutics. This document provides detailed application notes and protocols for the utilization of 1-Dodecanol-d25 as an internal standard in lipidomics research, focusing on the analysis of long-chain fatty alcohols.
Stable isotope-labeled internal standards are essential in mass spectrometry-based lipidomics for correcting variations that can occur during sample preparation, extraction, and analysis. This compound, a deuterated form of the 12-carbon fatty alcohol, serves as an ideal internal standard for the quantification of endogenous 1-dodecanol and other structurally related long-chain fatty alcohols. Its chemical and physical properties are nearly identical to its non-deuterated counterpart, ensuring it behaves similarly throughout the analytical workflow, while its distinct mass allows for accurate differentiation and quantification.
Key Applications in Lipidomics:
-
Internal Standard for Fatty Alcohol Profiling: this compound is primarily used as an internal standard for the accurate quantification of 1-dodecanol and other C10-C18 long-chain fatty alcohols in various biological matrices, including plasma, serum, tissues, and cell cultures.
-
Quality Control in Lipid Extraction: By spiking a known amount of this compound into a sample at the beginning of the lipid extraction process, researchers can monitor and normalize for the efficiency and reproducibility of the extraction method.
-
Method Validation: This deuterated standard is crucial for the validation of analytical methods, allowing for the assessment of accuracy, precision, linearity, and limits of detection and quantification.
Experimental Protocols
The following protocols provide a comprehensive workflow for the quantification of long-chain fatty alcohols using this compound as an internal standard, followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
I. Sample Preparation and Lipid Extraction (Modified Folch Method)
This protocol is a widely used method for the extraction of total lipids from biological samples.
Materials:
-
Biological sample (e.g., 100 µL plasma, 20 mg tissue homogenate, 1 x 10^7 cells)
-
This compound internal standard solution (10 µg/mL in methanol)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution (LC-MS grade water)
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
Procedure:
-
To the sample in a glass centrifuge tube, add a precise volume of the this compound internal standard solution. The amount added should be within the expected concentration range of the target analytes.
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and to disrupt cell membranes.
-
Incubate the mixture at room temperature for 30 minutes.
-
Add 0.5 mL of 0.9% NaCl solution to induce phase separation.
-
Vortex for another minute and then centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas at room temperature. The dried extract can be stored at -80°C until derivatization and analysis.
II. Derivatization to Trimethylsilyl (TMS) Ethers
For GC-MS analysis, fatty alcohols must be derivatized to increase their volatility and thermal stability. Silylation to form TMS ethers is a common and effective method.
Materials:
-
Dried lipid extract
-
Pyridine (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
GC vials with inserts
Procedure:
-
To the dried lipid extract, add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 1 hour to ensure complete derivatization.
-
Allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis.
III. GC-MS Analysis
Instrumentation and Parameters:
The following table outlines typical GC-MS parameters for the analysis of fatty alcohol TMS ethers. These may need to be optimized for specific instruments and applications.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial: 100°C, hold for 2 minRamp 1: 10°C/min to 250°C, hold for 5 minRamp 2: 5°C/min to 300°C, hold for 10 min |
| Mass Spectrometer | |
| MSD Transfer Line Temp. | 290°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions to Monitor | |
| 1-Dodecanol-TMS | m/z 103 (quantifier), m/z 75 (qualifier) |
| This compound-TMS | m/z 103 (quantifier, same as non-deuterated), m/z 89 (qualifier, shifted due to deuteration on the trimethylsilyl group if applicable) or a suitable fragment ion from the deuterated alkyl chain. A full scan is recommended initially to identify characteristic fragment ions. |
Data Presentation
Quantitative data should be presented in a clear and structured format to facilitate comparison and interpretation.
Table 1: Calibration Curve Data for 1-Dodecanol Quantification
A calibration curve should be prepared using standards of non-deuterated 1-dodecanol at various concentrations, with a constant concentration of the this compound internal standard.
| 1-Dodecanol Conc. (µg/mL) | Peak Area (1-Dodecanol) | Peak Area (this compound) | Peak Area Ratio (Analyte/IS) |
| 0.1 | 15,000 | 1,500,000 | 0.01 |
| 0.5 | 75,000 | 1,500,000 | 0.05 |
| 1.0 | 150,000 | 1,500,000 | 0.10 |
| 5.0 | 750,000 | 1,500,000 | 0.50 |
| 10.0 | 1,500,000 | 1,500,000 | 1.00 |
| 25.0 | 3,750,000 | 1,500,000 | 2.50 |
| 50.0 | 7,500,000 | 1,500,000 | 5.00 |
This is example data and will vary based on instrumentation and experimental conditions.
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85-115% |
These are typical performance characteristics for such an assay.
Visualizations
Experimental Workflow
Caption: Overall experimental workflow for the quantification of long-chain fatty alcohols.
Logical Relationship of Quantification
Caption: Logic of quantification using an internal standard.
Application Notes and Protocols for the Derivatization of 1-Dodecanol-d25 for Enhanced Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Dodecanol, a long-chain fatty alcohol, and its deuterated isotopologue, 1-dodecanol-d25, are important compounds in various research fields, including metabolism studies, environmental analysis, and as internal standards in quantitative assays. Due to their relatively low volatility and poor ionization efficiency, direct analysis of these compounds by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) can be challenging, often resulting in poor chromatographic peak shape and low sensitivity.
Chemical derivatization is a crucial strategy to overcome these analytical hurdles. By converting the polar hydroxyl group of this compound into a less polar and more volatile or more readily ionizable derivative, significant enhancements in analytical performance can be achieved. This document provides detailed application notes and protocols for the derivatization of this compound for enhanced detection by both GC-MS and LC-MS.
Method Selection: GC-MS vs. LC-MS
The choice between GC-MS and LC-MS analysis depends on the specific requirements of the study, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation.
-
GC-MS is generally preferred for its high chromatographic resolution and well-characterized electron ionization (EI) fragmentation patterns, which aid in structural confirmation. Derivatization is essential to increase the volatility of this compound for GC analysis.
-
LC-MS is advantageous for the analysis of complex biological samples with minimal sample cleanup. Derivatization for LC-MS aims to improve ionization efficiency in electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), rather than increasing volatility.
Caption: Method selection for this compound analysis.
Derivatization for GC-MS Analysis
For GC-MS analysis, derivatization is performed to increase the volatility and thermal stability of this compound. The two most common and effective methods are silylation and acylation.
Silylation with BSTFA or MSTFA
Silylation involves the replacement of the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are powerful silylating reagents that produce volatile and thermally stable TMS ethers.
Quantitative Data Comparison (Representative for Long-Chain Alcohols)
| Derivatization Reagent | Typical Reaction Yield | Key Advantages | Key Disadvantages |
| BSTFA + 1% TMCS | > 95% | Volatile byproducts, good for general use.[1] | Moisture sensitive. |
| MSTFA | > 98% | Most volatile byproducts, very powerful silylating agent.[1] | Moisture sensitive. |
Experimental Protocol: Silylation of this compound with BSTFA + 1% TMCS
Materials:
-
This compound sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine (catalyst and solvent)
-
Anhydrous hexane (for dilution)
-
Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas supply for drying
Procedure:
-
Sample Preparation: Accurately weigh 1-5 mg of the this compound sample into a reaction vial. If the sample is in a solvent, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as moisture will deactivate the silylating reagent.
-
Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample. Then, add 100 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60-70°C for 30-60 minutes in a heating block or oven. The optimal time and temperature may need to be optimized for specific sample matrices.
-
Cooling and Dilution: Allow the vial to cool to room temperature. Dilute the sample with anhydrous hexane to the desired concentration for GC-MS analysis.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Typical GC-MS Parameters for TMS-Dodecanol-d25 Analysis:
| Parameter | Setting |
| GC Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 280°C |
| Oven Program | Initial 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| MS Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-500 |
Expected Mass Spectrum Fragmentation:
The EI mass spectrum of the TMS derivative of this compound will show characteristic fragments. The molecular ion (M+) may be weak or absent. Key fragments include [M-15]+ from the loss of a methyl group from the TMS moiety and other fragments arising from cleavage of the alkyl chain.
References
Troubleshooting & Optimization
Technical Support Center: Improving Signal-to-Noise Ratio with 1-Dodecanol-d25
Welcome to the technical support center for the application of 1-Dodecanol-d25 in improving the effective signal-to-noise ratio (S/N) in quantitative analytical experiments. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshoot issues encountered when using this compound as an internal standard, particularly in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it improve the signal-to-noise ratio?
A1: this compound is the deuterated form of 1-dodecanol, where all 25 hydrogen atoms have been replaced by deuterium. It is primarily used as an internal standard in quantitative analysis.[1] While it does not directly increase the raw signal or decrease the baseline noise of your analyte, it significantly improves the effective signal-to-noise ratio of the overall measurement. It achieves this by providing a stable reference point. Any variability during sample preparation, injection, or analysis that affects the analyte will proportionally affect the internal standard.[2] By using the ratio of the analyte's signal to the internal standard's signal for quantification, these variations are normalized, leading to more precise and reliable results. This normalization is conceptually similar to enhancing the clarity of the signal against background fluctuations.[2]
Q2: In which analytical techniques is this compound commonly used?
A2: this compound is most commonly employed as an internal standard in chromatographic and spectroscopic methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3] It is also applicable in quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, particularly for ²H (deuterium) NMR experiments.
Q3: Why is my ²H NMR signal weak when using a deuterated compound like this compound?
A3: There are inherent physical reasons for a weaker signal in ²H NMR compared to ¹H NMR. The magnetogyric ratio of deuterium is approximately 6.5 times smaller than that of a proton, resulting in a lower resonance frequency and intrinsically lower sensitivity. Additionally, the deuterium nucleus is quadrupolar, which can lead to broader signal lines and faster relaxation, further reducing the apparent signal height.
Q4: Should I dissolve my sample containing this compound in a deuterated or protonated solvent for ²H NMR?
A4: For ²H NMR spectroscopy, you should dissolve your sample in a non-deuterated (protonated) solvent.[4] Using a deuterated solvent would generate a massive solvent signal that would overwhelm the signal from your analyte and the this compound internal standard.
Q5: Do I need to lock the spectrometer for a ²H NMR experiment?
A5: No, ²H NMR experiments are typically run without a field-frequency lock. This is because the high concentration of a deuterated lock solvent is absent. Modern spectrometers are sufficiently stable for the duration of most ²H NMR experiments without a lock.
Troubleshooting Guides
Guide 1: Low Signal-to-Noise Ratio in ²H NMR Spectroscopy
If you are experiencing a low signal-to-noise ratio in your ²H NMR spectrum when using this compound as an internal standard, follow this systematic troubleshooting guide.
Problem: The observed signal for the analyte and/or this compound is weak and noisy.
Troubleshooting Workflow:
Caption: A systematic workflow for troubleshooting low signal-to-noise in ²H NMR experiments.
Detailed Steps:
-
Sample Concentration: If solubility permits, try to prepare a more concentrated sample.[5]
-
Solubility and Particulates: Ensure your sample is fully dissolved. Suspended particles can distort the magnetic field homogeneity, leading to broader lines and lower signal intensity. Always filter your sample into the NMR tube.[5]
-
Paramagnetic Impurities: Remove any paramagnetic impurities, as they can cause significant line broadening and a dramatic decrease in signal.[5]
-
Probe Tuning and Matching: Properly tune and match the probe for the deuterium frequency. This is a critical step for maximizing signal reception.[5]
-
Pulse Width: Use the correct 90° pulse width for deuterium on your probe. An incorrect pulse width will lead to inefficient signal excitation.[5]
-
Number of Scans: The signal-to-noise ratio is proportional to the square root of the number of scans. Doubling the S/N requires quadrupling the number of scans.
-
Data Processing: Applying a line broadening function (e.g., exponential multiplication) can improve the S/N at the expense of some resolution.
-
Advanced Techniques: If available, using a cryoprobe can significantly enhance sensitivity. For broad deuterium signals, the Quadrupolar Carr-Purcell-Meiboom-Gill (QCPMG) pulse sequence can be a powerful tool for improving the signal-to-noise ratio.[5]
Guide 2: High Variability in Quantitative Results
Problem: The calculated concentration of your analyte shows high variability across replicate injections or different samples, despite using this compound as an internal standard.
Logical Flow for Troubleshooting:
Caption: A logical workflow for troubleshooting high variability in quantitative analysis using an internal standard.
Detailed Steps:
-
Internal Standard Addition: Ensure precise and accurate addition of the this compound standard solution to every sample, standard, and blank using calibrated micropipettes. Inconsistent addition is a common source of error.
-
Sample Homogeneity: After adding the internal standard, ensure the sample is thoroughly mixed to achieve a homogeneous solution.
-
Co-eluting Interferences: In GC-MS or LC-MS, check for any matrix components that may be co-eluting with and interfering with the detection of either the analyte or the internal standard. Adjust the chromatographic method if necessary.
-
Differential Matrix Effects: While a deuterated internal standard co-elutes closely with the analyte, slight chromatographic separation can sometimes occur (the "isotope effect").[1] If there is significant ion suppression or enhancement at that specific retention time, it may affect the analyte and internal standard differently, leading to variability.
-
Peak Integration: Review the peak integration parameters in your data analysis software. Inconsistent integration of the analyte or internal standard peaks will lead to imprecise results.
Data Presentation
The following table provides hypothetical data illustrating the improvement in measurement precision when using this compound as an internal standard in a GC-MS analysis.
| Replicate Injection | Analyte Peak Area (without IS) | Analyte / IS Peak Area Ratio (with this compound) |
| 1 | 105,000 | 1.05 |
| 2 | 98,000 | 1.03 |
| 3 | 112,000 | 1.06 |
| 4 | 95,000 | 1.02 |
| 5 | 109,000 | 1.04 |
| Mean | 103,800 | 1.04 |
| Standard Deviation | 7,085 | 0.016 |
| % Relative Standard Deviation (%RSD) | 6.8% | 1.5% |
This data is for illustrative purposes only.
Experimental Protocols
Protocol 1: General Procedure for Using this compound as an Internal Standard in GC-MS
-
Preparation of Stock Solutions:
-
Analyte Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of the analyte standard and dissolve it in 10 mL of a suitable GC-grade solvent (e.g., hexane).
-
Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of the same GC-grade solvent.[2]
-
-
Preparation of Calibration Standards:
-
Prepare a series of calibration standards by serial dilution of the analyte stock solution.
-
To each calibration standard, add a constant and precise amount of the this compound internal standard. For example, add 100 µL of a 100 µg/mL this compound working solution to 1 mL of each calibration standard.[2]
-
-
Sample Preparation:
-
To a known volume or weight of your sample, add the same constant amount of the this compound internal standard as was added to the calibration standards.
-
Perform any necessary sample extraction or cleanup procedures.
-
-
GC-MS Analysis:
-
Analyze the calibration standards and samples using an optimized GC-MS method.
-
It is recommended to use Selected Ion Monitoring (SIM) mode for higher sensitivity and specificity, monitoring at least two characteristic ions for the analyte and for this compound.[2]
-
-
Data Analysis:
-
For each standard and sample, calculate the ratio of the peak area of the analyte to the peak area of this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.
-
Determine the concentration of the analyte in your samples using the calculated peak area ratio and the calibration curve.[2]
-
Protocol 2: Step-by-Step ²H NMR Probe Tuning and Matching
-
Insert your sample into the magnet.
-
Select the deuterium nucleus (²H) on the spectrometer.
-
Access the tuning and matching interface (e.g., 'wobb' on Bruker systems).
-
You will see a tuning curve (a "dip") on the screen. The objective is to center this dip on the deuterium frequency and maximize its depth.
-
Adjust the 'Tune' control to move the dip horizontally until it is centered on the correct frequency.
-
Adjust the 'Match' control to deepen the dip vertically.
-
Iterate between adjusting 'Tune' and 'Match' as they are interdependent.
-
Continue until the dip is centered and as deep as possible, which indicates minimal reflected power.[5]
-
Exit the tuning interface. The probe is now tuned for your sample.[5]
References
preventing isotopic exchange in 1-Dodecanol-d25
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing isotopic exchange in 1-Dodecanol-d25. Maintaining the isotopic purity of this standard is critical for the accuracy and reliability of experimental results, particularly in quantitative mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for this compound?
A1: Isotopic exchange is a chemical reaction where a deuterium (D) atom in your this compound molecule is replaced by a hydrogen (H) atom from the surrounding environment. This process, also known as H/D back-exchange, compromises the isotopic purity of the standard. For this compound, the deuterium on the hydroxyl group (-OD) is particularly susceptible to rapid exchange with protons from sources like water, alcohols, or acidic/basic functional groups in the sample matrix or solvents. This can lead to inaccurate quantification in mass spectrometry-based assays by underestimating the internal standard's concentration.
Q2: Which deuterium atoms on this compound are most likely to exchange?
A2: The deuterium atom on the hydroxyl group (-OD) is the most labile and will readily exchange with protons from any protic source. The 24 deuterium atoms on the dodecyl chain (C-D bonds) are covalently bonded to carbon and are generally stable under typical analytical conditions. Exchange of these deuterons requires more forcing conditions, such as the presence of metal catalysts and high temperatures.
Q3: What are the primary factors that promote H/D exchange of the hydroxyl deuterium?
A3: The rate of exchange for the -OD group is significantly influenced by:
-
Protic Solvents: Solvents with exchangeable protons, such as water, methanol, and ethanol, are the most common sources of hydrogen and will facilitate rapid exchange.
-
pH: Both acidic and basic conditions catalyze the exchange reaction. The rate of exchange is generally lowest at a slightly acidic pH (around 2-3).[1]
-
Temperature: Higher temperatures increase the rate of all chemical reactions, including isotopic exchange.
-
Moisture: Exposure to atmospheric moisture can introduce a source of protons for exchange.
Q4: How should I store this compound to maintain its isotopic integrity?
A4: To ensure long-term stability, this compound should be stored in a tightly sealed container, protected from light and moisture. For stock solutions, using a high-quality aprotic solvent like acetonitrile or dioxane is recommended over protic solvents. Solutions should be stored at low temperatures (-20°C or -80°C) to minimize the rate of any potential exchange.
Q5: Can I use this compound in aqueous solutions or protic mobile phases for LC-MS?
A5: While it is possible, it requires careful management. If protic solvents are necessary, the exchange of the -OD deuteron is expected to be rapid and complete. In such cases, the utility of the -OD label is lost, but the d24-dodecyl chain remains a valid internal standard. For methods where the full d25 label is critical, it is essential to use aprotic solvents throughout sample preparation and analysis. If an aqueous mobile phase is unavoidable, keeping the pH low (pH 2-3) and the system cold can help minimize back-exchange during the chromatographic run.
Troubleshooting Isotopic Exchange Issues
This guide will help you identify and resolve potential issues related to the loss of deuterium from this compound during your experiments.
| Problem | Symptom | Possible Cause(s) | Recommended Solution(s) |
| Loss of Isotopic Purity in Standard | Inconsistent results in quantitative analysis (e.g., LC-MS). | 1. Improper Storage: Stored in a loosely capped vial, at room temperature, or in a protic solvent for an extended period. | 1. Store neat solid or solutions in aprotic solvents in tightly sealed vials at ≤ -20°C. Protect from atmospheric moisture. |
| Appearance of an unexpected -OH peak or a decrease in the -OD signal in ¹H NMR spectroscopy after D₂O shake.[2][3] | 2. Contaminated Solvents: Use of solvents (e.g., acetonitrile) containing trace amounts of water. | 2. Use fresh, anhydrous, or HPLC-grade aprotic solvents. | |
| In-source Back-Exchange in MS | Lower than expected signal for the d25 standard, especially when using a heated electrospray source. | High ion source temperature or use of protic mobile phases can cause H/D exchange to occur within the mass spectrometer's ion source. | Optimize ion source parameters. Reduce source temperature if possible without compromising sensitivity. |
| Analyte Signal in Blank + IS Sample | A signal is detected at the mass of the unlabeled 1-Dodecanol when only the this compound internal standard is spiked into a blank matrix. | Significant back-exchange of the deuterated standard to its unlabeled form during sample preparation or analysis. | Review the sample preparation workflow. Minimize exposure to protic solvents, high temperatures, and extreme pH. |
Data Presentation
The stability of the hydroxyl deuteron (-OD) on this compound is highly dependent on the solvent and solution conditions. The following table provides illustrative data on the expected rate of exchange under various conditions.
Disclaimer: This table presents estimated data based on general chemical principles of H/D exchange for alcohols. Actual exchange rates should be experimentally verified.
| Solvent/Condition | Temperature (°C) | pH | Estimated % -OD Exchange after 24 hours | Stability of C-D Bonds |
| Acetonitrile (Anhydrous) | 25 | Neutral | < 1% | Highly Stable |
| Tetrahydrofuran (THF, Anhydrous) | 25 | Neutral | < 1% | Highly Stable |
| Methanol | 25 | Neutral | > 99% | Highly Stable |
| Water (H₂O) | 25 | 7 | > 99% | Highly Stable |
| Water (H₂O) | 4 | 3 | ~10-20% | Highly Stable |
| Water (H₂O) | 25 | 3 | ~40-60% | Highly Stable |
| Water (H₂O) | 25 | 10 | > 99% | Highly Stable |
Experimental Protocols
Protocol 1: Verification of Isotopic Purity by NMR Spectroscopy
This protocol describes how to confirm the isotopic purity of the hydroxyl group using a D₂O shake experiment.
-
Initial Spectrum: Dissolve a small amount of this compound in a dry, deuterated aprotic solvent (e.g., CDCl₃ or Acetone-d6).
-
Acquire ¹H NMR Spectrum: Obtain a standard proton NMR spectrum. The residual proton signal for the -OH group (if any) will be a low-intensity, broad singlet.
-
D₂O Addition: Add one to two drops of deuterium oxide (D₂O) to the NMR tube.
-
Mix: Gently shake the tube for about 30 seconds to ensure mixing.
-
Re-acquire Spectrum: Immediately re-acquire the ¹H NMR spectrum.
-
Analysis: Compare the two spectra. The signal corresponding to the hydroxyl proton will have disappeared or significantly diminished in the second spectrum due to the rapid exchange of the proton with deuterium from D₂O.[2][3]
Protocol 2: Using this compound as an Internal Standard for LC-MS Analysis
This protocol outlines the key steps for using this compound as an internal standard (IS) in a typical bioanalytical workflow, with a focus on minimizing isotopic exchange.
-
Preparation of Stock Solutions:
-
Prepare a primary stock solution of this compound (e.g., 1 mg/mL) in an anhydrous aprotic solvent such as acetonitrile or methanol. Note: While methanol is protic and will exchange the -OD, it is often used for solubility. If using methanol, the standard should be considered as 1-Dodecanol-d24-OD/H for quantification purposes.
-
Store the stock solution in a tightly sealed vial at -20°C or below.
-
-
Preparation of Working Internal Standard Solution:
-
Prepare a working IS solution by diluting the stock solution with the initial mobile phase solvent (preferably one with high organic content and low water). This solution will be added to samples.
-
-
Sample Preparation (Protein Precipitation Example):
-
To 100 µL of the sample (e.g., plasma, urine) in a microcentrifuge tube, add the working IS solution (e.g., 10 µL). Vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS analysis.
-
-
LC-MS Conditions to Minimize Exchange:
-
Mobile Phase: If possible, use mobile phases with a high percentage of organic solvent. If an aqueous mobile phase is necessary, acidify it to a pH of approximately 2.5-3.0 using formic acid to slow the exchange rate.
-
Column and Autosampler Temperature: Maintain the autosampler and column oven at low temperatures (e.g., 4-10°C) to reduce the rate of on-column or in-vial exchange.
-
-
Mass Spectrometry Detection:
-
Set up the mass spectrometer to monitor the mass transitions for both the unlabeled 1-Dodecanol and the this compound.
-
In a blank matrix sample spiked only with the IS, monitor the transition for the unlabeled analyte to check for any in-source back-exchange or contamination. The signal should be less than 5% of the IS response.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the analyte concentration.
-
Determine the concentration of the analyte in unknown samples using the regression equation from the calibration curve.
-
Visualizations
Caption: Mechanism of hydroxyl-deuterium exchange in this compound with water.
Caption: Decision tree for troubleshooting isotopic exchange in this compound.
References
Technical Support Center: Addressing Matrix Effects with 1-Dodecanol-d25
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-Dodecanol-d25 as an internal standard to address matrix effects in analytical assays.
Frequently Asked Questions (FAQs)
Q1: What is the matrix effect in analytical chemistry?
A1: The matrix effect is the alteration of an analyte's signal response due to the presence of other components in the sample matrix.[1] These interfering components can either suppress or enhance the analyte's signal, leading to inaccurate quantification.[1][2] This phenomenon is a significant concern in sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS).[2]
Q2: How does this compound help in mitigating matrix effects?
A2: this compound is a deuterated stable isotope-labeled internal standard (SIL-IS). Since it is chemically almost identical to the unlabeled 1-Dodecanol, it co-elutes during chromatography and experiences similar ionization suppression or enhancement as the analyte.[1] By adding a known amount of this compound to every sample and standard, and then using the ratio of the analyte signal to the internal standard signal for quantification, variations in signal intensity caused by matrix effects can be normalized.[3] This leads to more accurate and precise results.[3]
Q3: What are the key physical and chemical properties of this compound?
A3: this compound is the deuterated form of 1-Dodecanol. The properties of 1-Dodecanol are summarized in the table below. The deuterated version will have a slightly higher molecular weight.
| Property | Value |
| Molecular Formula | C₁₂H₂₆O (for 1-Dodecanol) |
| Molecular Weight | 186.33 g/mol (for 1-Dodecanol) |
| Appearance | Colorless solid or liquid[4] |
| Melting Point | 24 °C (75 °F)[4] |
| Boiling Point | 259 °C (498 °F)[4] |
| Solubility in Water | 0.004 g/L[4] |
| Solubility in Organic Solvents | Soluble in ethanol and diethyl ether[4] |
Q4: When should I add the this compound internal standard to my samples?
A4: The internal standard should be added as early as possible in the sample preparation workflow.[5] This ensures that it experiences the same sample processing variations, including extraction efficiency and potential loss during handling, as the analyte. For most applications, this means adding the internal standard to the biological matrix before any extraction or protein precipitation steps.
Troubleshooting Guides
Problem 1: High variability in analyte/internal standard peak area ratios across replicate injections.
-
Possible Cause: Inconsistent sample preparation or extraction.
-
Troubleshooting Steps:
-
Review the sample preparation protocol for consistency in all steps, including pipetting, vortexing, and incubation times.
-
Ensure complete protein precipitation and centrifugation to remove interferences.
-
Verify the stability of the analyte and this compound in the final extraction solvent.
-
-
Possible Cause: Chromatographic issues.
-
Troubleshooting Steps:
-
Check for peak shape abnormalities such as fronting or tailing, which could indicate column degradation or mobile phase issues.
-
Ensure the column is properly equilibrated before each injection.
-
Inspect the LC system for leaks or pressure fluctuations.[1]
-
Problem 2: The analyte and this compound do not co-elute.
-
Possible Cause: Isotope effect.
-
Troubleshooting Steps:
-
The deuterium isotope effect can sometimes lead to slight chromatographic separation of the deuterated internal standard and the analyte.
-
Optimize the chromatographic gradient to minimize this separation. A shallower gradient may improve co-elution.
-
If separation persists, ensure that the integration windows for both peaks are appropriate and consistently applied.
-
-
Possible Cause: Column degradation.
-
Troubleshooting Steps:
Problem 3: Significant ion suppression is still observed despite using this compound.
-
Possible Cause: Extreme matrix effects overwhelming the compensation capacity of the internal standard.
-
Troubleshooting Steps:
-
Improve sample clean-up to remove more of the interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be more effective than simple protein precipitation.[6]
-
Dilute the sample extract to reduce the concentration of matrix components entering the mass spectrometer.[2]
-
Optimize the chromatographic method to separate the analyte and internal standard from the highly suppressive regions of the chromatogram. A post-column infusion experiment can help identify these regions.[7]
-
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
Objective: To quantify the degree of ion suppression or enhancement for a given analyte in a specific matrix.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte and this compound into the reconstitution solvent at three different concentration levels (low, medium, and high).
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank matrix. Spike the analyte and this compound into the final, dried, and reconstituted extract at the same three concentration levels.[1]
-
Set C (Pre-Extraction Spike): Spike the analyte and this compound into the blank matrix before the extraction process at the same three concentration levels. (This set is primarily for determining recovery but is often performed concurrently).[1]
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
Matrix Effect (%) = (Mean Peak Area in Set B / Mean Peak Area in Set A) x 100 [1]
-
Recovery (%) = (Mean Peak Area in Set C / Mean Peak Area in Set B) x 100
-
Data Interpretation:
| Matrix Effect (%) | Interpretation |
| 100% | No matrix effect[1] |
| < 100% | Ion Suppression[1] |
| > 100% | Ion Enhancement[1] |
| Recovery (%) | Interpretation |
| 85-115% | Generally considered acceptable |
| < 85% | Inefficient extraction |
| > 115% | Potential for matrix enhancement or other artifacts |
Visualizations
Caption: Experimental workflow for bioanalysis using an internal standard and evaluating matrix effects.
Caption: Logical troubleshooting workflow for addressing matrix effects with an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. youtube.com [youtube.com]
- 4. Dodecanol - Wikipedia [en.wikipedia.org]
- 5. RPubs - Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method [rpubs.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
storage and handling best practices for 1-Dodecanol-d25.
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for storing and handling 1-Dodecanol-d25. It also includes troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Storage and Stability
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the stability and integrity of this compound, it should be stored in a tightly sealed container, protected from moisture and light.[1][2] For long-term storage of up to six months, a temperature of -80°C is recommended.[1][3] For shorter-term storage of up to one month, -20°C is suitable.[1][3] The product is chemically stable under standard ambient conditions (room temperature).[1]
Q2: How should I store stock solutions of this compound?
A2: Stock solutions should be stored under the same temperature conditions as the neat material, i.e., at -80°C for up to six months or -20°C for up to one month, in sealed vials to prevent evaporation and degradation.[1][3] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
Handling and Safety
Q3: What are the primary safety hazards associated with this compound?
A3: this compound is irritating to the skin and eyes and may cause respiratory irritation.[4] It is also very toxic to aquatic life with long-lasting effects.[4]
Q4: What personal protective equipment (PPE) should I use when handling this compound?
A4: When handling this compound, it is essential to wear protective gloves, safety glasses with side-shields or goggles, and a lab coat.[5] All handling should be done in a well-ventilated area to avoid inhalation of any dust or vapors.[6]
Q5: What materials are incompatible with this compound?
A5: Avoid contact with strong acids, acid anhydrides, and oxidizing agents, as these can cause hazardous reactions.[4][5]
Q6: What should I do in case of a spill?
A6: In case of a spill, remove all ignition sources.[4] For a solid spill, use dry clean-up procedures and avoid generating dust.[4] For a liquid spill, absorb it with an inert material.[6] Collect the spilled material into a suitable, labeled container for waste disposal.[4][6] Ensure the area is well-ventilated.[6] Do not let the chemical enter drains.[6]
Troubleshooting Guide
Q7: My quantitative results are inconsistent when using this compound as an internal standard. What are the common causes?
A7: Inconsistent quantitative results when using a deuterated internal standard can arise from several factors, including:
-
Isotopic Exchange: The deuterium atoms on the internal standard can be replaced by hydrogen atoms from the solvent or sample matrix. This is more likely to occur at acidic or basic pH.[3]
-
Chromatographic Shift: The deuterated standard may have a slightly different retention time compared to the non-deuterated analyte, leading to differential matrix effects.[3][6]
-
Differential Matrix Effects: The analyte and the internal standard may experience different levels of ion suppression or enhancement from the sample matrix.[3]
-
Purity Issues: The internal standard may contain unlabeled analyte or other impurities.[3]
Q8: I'm observing a shift in the retention time of this compound compared to its non-deuterated analog. How can I address this?
A8: A slight retention time shift between a deuterated internal standard and the analyte is not uncommon in chromatography.[6] To address this, you can:
-
Confirm Co-elution: Overlay the chromatograms of the analyte and the internal standard to see the extent of the separation.
-
Adjust Chromatography: If the separation is significant, consider using a lower-resolution column to ensure both compounds elute as a single peak.[6]
-
Integrate Peaks Separately: If using software that allows for it, you may be able to define and integrate the peaks for the analyte and the internal standard separately.[7]
Q9: I suspect my this compound is degrading. How can I check for this?
A9: Degradation can occur if the compound is not stored correctly. To check for degradation, you can:
-
Analyze by GC-MS: Run a fresh solution of your this compound on a GC-MS to check its purity and look for the appearance of unexpected peaks that could be degradation products.
-
Check for Physical Changes: As 1-Dodecanol has a melting point around 24°C, it can exist as a solid or liquid.[6] However, any significant change in color or odor could indicate degradation.
Q10: I'm having trouble dissolving this compound in my aqueous buffer. What can I do?
A10: 1-Dodecanol has very low solubility in water.[8] To improve solubility in aqueous solutions, consider the following:
-
Use a Co-solvent: Initially dissolve the this compound in a water-miscible organic solvent like DMSO, ethanol, or methanol before adding it to the aqueous buffer.[2]
-
Prepare a Stock Solution: Make a concentrated stock solution in an appropriate organic solvent and then dilute it to the final concentration in your experimental medium.[2] For in vivo experiments, a common solvent mixture is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]
Data Presentation
Table 1: Storage Conditions for this compound
| Condition | Temperature | Duration | Notes |
| Long-term Storage | -80°C | Up to 6 months | Sealed container, away from moisture and light.[1][3] |
| Short-term Storage | -20°C | Up to 1 month | Sealed container, away from moisture and light.[1][3] |
| Room Temperature | 15-25°C | Short periods | Keep tightly closed and in a dry place.[7] |
Experimental Protocols & Workflows
Troubleshooting Workflow for Inconsistent Quantitative Results
The following diagram outlines a logical workflow for troubleshooting common issues when using this compound as an internal standard in quantitative analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 8. Dodecanol - Wikipedia [en.wikipedia.org]
Technical Support Center: 1-Dodecanol-d25 Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-Dodecanol-d25.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary techniques for purifying this compound, a long-chain fatty alcohol, are vacuum distillation, column chromatography, and recrystallization. The choice of method depends on the nature and quantity of the impurities present, as well as the desired final purity.
Q2: My this compound is a waxy solid at room temperature. How does this property affect purification?
A2: The waxy nature of long-chain alcohols like this compound can present handling challenges.[1] For recrystallization, finding a suitable solvent in which the compound is soluble when hot but sparingly soluble when cold is key; slow cooling is often necessary to prevent "oiling out."[1] In column chromatography, dry loading the sample onto the stationary phase is a recommended strategy to handle its waxy consistency and potential poor solubility in the mobile phase.[1] Gentle heating of equipment can also facilitate easier transfer.
Q3: What are the likely impurities in my this compound sample?
A3: Impurities can originate from the synthesis of the deuterated compound or from the starting materials. Common impurities in commercially produced fatty alcohols include other long-chain hydrocarbons, ethers, and esters.[2] In deuterated compounds, incompletely deuterated species are a common impurity. Residual solvents from the reaction or initial purification steps may also be present.
Q4: How can I assess the purity of my purified this compound?
A4: A combination of analytical techniques is recommended for a thorough purity assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for identifying and quantifying volatile impurities and confirming the isotopic enrichment.[3] High-Performance Liquid Chromatography (HPLC) with a suitable detector, such as a refractive index detector (RID), can also be used for quantification.[4] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for confirming the structure and detecting proton-containing impurities.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Recovery After Recrystallization | The compound is too soluble in the recrystallization solvent at low temperatures. | Choose a less polar solvent or a solvent mixture. Ensure the solution is fully saturated at the higher temperature and cooled slowly, possibly in an ice bath, to maximize crystal formation.[1][5] |
| The cooling process was too rapid, causing the compound to "oil out" instead of crystallizing. | Allow the solution to cool slowly to room temperature before placing it in a cold bath. Gentle stirring during cooling can sometimes promote crystallization.[1] | |
| Incomplete Separation During Column Chromatography | The solvent system (mobile phase) is not optimal for separating the compound from impurities. | Perform small-scale trials using Thin-Layer Chromatography (TLC) to identify a solvent system that provides good separation (target Rf value for the product is typically 0.2-0.4).[1] |
| The column was overloaded with the sample. | Use an appropriate amount of sample for the column size. A general rule is a 1:20 to 1:100 ratio of sample to stationary phase by weight. | |
| Product Decomposes During Distillation | The distillation temperature is too high. | Use vacuum distillation to lower the boiling point of this compound.[6][7][8] The boiling point of non-deuterated 1-Dodecanol is 260-262 °C at atmospheric pressure. |
| Persistent Impurities Detected by GC-MS | The chosen purification method is not effective for removing a specific impurity. | Consider a multi-step purification approach. For example, follow distillation with column chromatography for polishing.[2] |
| The impurity co-elutes with the product in chromatography or has a similar boiling point. | For chromatography, try a different stationary phase (e.g., alumina instead of silica gel) or a different solvent system.[2] For distillation, fractional distillation under high vacuum may be necessary. |
Experimental Protocols
Recrystallization Protocol
This protocol is suitable for removing small amounts of impurities from a semi-pure sample of this compound.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., acetone, ethanol, or a mixture like ethanol/water)
-
Erlenmeyer flask
-
Heating source (hot plate or heating mantle)
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Gently heat the mixture while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Pure crystals of this compound should start to form. To maximize yield, the flask can then be placed in an ice bath.[1][5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Column Chromatography Protocol
This method is effective for separating this compound from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel or activated alumina[2]
-
Chromatography column
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Collection tubes or flasks
-
TLC plates and developing chamber
Procedure:
-
Solvent System Selection: Use TLC to determine an appropriate eluent system that separates this compound from its impurities.
-
Column Packing: Pack the chromatography column with the chosen stationary phase (silica gel or alumina) as a slurry in the eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. If solubility is an issue, dry-load the sample by adsorbing it onto a small amount of silica gel and then carefully adding the powder to the top of the column.[1]
-
Elution: Add the eluent to the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.
Vacuum Distillation Protocol
This technique is ideal for purifying larger quantities of this compound and for removing non-volatile or very high-boiling impurities.
Materials:
-
Crude this compound
-
Vacuum distillation apparatus (including a round-bottom flask, distillation head, condenser, and receiving flask)
-
Vacuum pump and pressure gauge
-
Heating mantle
-
Stir bar or boiling chips
Procedure:
-
Apparatus Setup: Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed with vacuum grease.
-
Sample Addition: Place the crude this compound and a stir bar or boiling chips into the distillation flask.
-
Evacuation: Gradually apply vacuum to the system.
-
Heating: Begin heating the distillation flask gently.
-
Distillation: As the temperature increases, the this compound will begin to boil and distill. Collect the fraction that distills at a constant temperature and pressure. This is the purified product.[7]
-
Termination: Once the distillation is complete, turn off the heat and allow the apparatus to cool before slowly releasing the vacuum.
Visual Guides
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for selecting a purification method for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. US2913501A - Chromatographic purification of higher fatty alcohols - Google Patents [patents.google.com]
- 3. Identification by gas chromatography/mass spectrometry of long-chain fatty acids and alcohols from hamster meibomian glands using picolinyl and nicotinate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of mixtures of fatty acids and fatty alcohols in fermentation broth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 7. Purification [chem.rochester.edu]
- 8. Distillation Under Reduced Pressure [solnpharma.com]
Technical Support Center: Resolving Chromatographic Peak Tailing of 1-Dodecanol-d25
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving chromatographic peak tailing issues encountered during the analysis of 1-Dodecanol-d25.
Troubleshooting Guide
Peak tailing for polar compounds like this compound is a common chromatographic challenge, primarily caused by secondary interactions with active sites within the gas chromatography (GC) system. The polar hydroxyl (-OH) group of the alcohol can form hydrogen bonds with active silanol (Si-OH) groups on the surfaces of the inlet liner, glass wool, or the GC column itself. This interaction leads to a portion of the analyte molecules being retained longer, resulting in an asymmetrical peak shape.
To effectively troubleshoot, it is crucial to first distinguish between chemical and physical causes.
Diagnostic Approach:
-
Observe the entire chromatogram: If only polar compounds like this compound exhibit tailing while non-polar compounds in the same run have symmetrical peaks, the issue is likely chemical in nature (i.e., active sites).
-
Examine all peaks: If all peaks, including the solvent peak and non-polar analytes, are tailing, the problem is more likely a physical issue related to the gas flow path, such as improper column installation or a system leak.[1]
The following flowchart outlines a systematic approach to diagnosing and resolving peak tailing for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of peak tailing for this compound?
The most common cause is the interaction of the polar hydroxyl (-OH) group of the alcohol with "active sites" within the GC system. These active sites are typically exposed silanol groups (Si-OH) or metallic surfaces in the sample flow path that can form hydrogen bonds with the analyte, delaying its passage and causing a tailed peak.[2]
Q2: Where are these "active sites" located and how can I minimize their effect?
Active sites are commonly found in the following areas:
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GC Inlet Liner: The liner, particularly if it contains glass wool, is a primary source of active sites.
-
Solution: Replace the current liner with a high-quality, deactivated liner. Ensure any glass wool used is also deactivated.[2]
-
-
GC Column: The stationary phase at the beginning of the column can degrade over time, exposing active sites.
-
Solution: Trim 10-20 cm from the inlet of the column to remove contaminated sections.[1]
-
-
Septum and O-rings: Debris from a coring septum can introduce active particles into the liner.
-
Solution: Regularly replace the septum and inlet O-rings.
-
Q3: Can my GC method parameters contribute to peak tailing for this compound?
Yes, suboptimal method parameters can worsen peak shape.
-
Injector Temperature: An injector temperature that is too low can lead to slow volatilization, causing band broadening and tailing. Ensure the temperature is sufficient to flash-volatilize the sample and solvent (a starting point of 250°C is common).[2]
-
Carrier Gas Flow Rate: An incorrect flow rate can reduce separation efficiency. Verify that the flow rate is optimized for your column's internal diameter.[2]
Q4: Does the use of a deuterated standard (this compound) affect the troubleshooting approach?
No, the troubleshooting approach is the same for both deuterated and non-deuterated 1-Dodecanol. The deuterium substitution does not significantly alter the polarity of the hydroxyl group, which is the main driver of the interactions causing peak tailing.
Q5: Can sample overload cause peak tailing?
Yes, injecting too much sample can saturate the column, leading to peak distortion. This can be diagnosed by diluting the sample and observing if the peak shape improves. If it does, reducing the injection volume or sample concentration is recommended.
Q6: Is derivatization a viable solution for eliminating peak tailing of this compound?
Absolutely. Derivatization is a highly effective chemical solution to mitigate peak tailing for polar compounds. By converting the polar hydroxyl group into a less polar and more volatile silyl ether using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), secondary interactions with active sites are prevented, resulting in a symmetrical peak shape.[3]
Quantitative Data Summary
Derivatization can significantly improve peak symmetry. The following table illustrates the potential improvement in peak asymmetry factor for a long-chain alcohol after derivatization.
| Analyte | Condition | Asymmetry Factor (As) |
| 1-Dodecanol | Underivatized | > 2.0 |
| 1-Dodecanol-TMS Ether | Derivatized with BSTFA | 1.0 - 1.2 |
Note: Data is illustrative and actual results may vary based on system conditions.
Experimental Protocols
Protocol 1: GC Inlet Maintenance
This procedure should be performed regularly to prevent the buildup of contaminants that cause peak tailing.
-
Cool Down the GC: Set the inlet and oven temperatures to a safe, low temperature (e.g., 40°C) and wait for the system to cool completely.
-
Vent the Inlet: Turn off the carrier gas flow to the inlet.
-
Remove Septum Nut: Unscrew the large nut on top of the inlet.
-
Remove and Replace Liner: Use tweezers to carefully pull the old liner out of the inlet. Inspect it for discoloration or debris. Insert a new, deactivated liner of the same type.[1]
-
Replace Septum and O-ring: Replace the septum and any O-rings associated with the inlet seal.
-
Reassemble and Leak Check: Re-install the septum nut and tighten it (do not overtighten). Turn the carrier gas back on and perform a leak check using an electronic leak detector.[1]
-
Condition the System: Once leak-free, set the GC to your method conditions and allow the system to equilibrate.
Protocol 2: Trimming the GC Column
-
Gather Tools: You will need a high-quality ceramic scoring wafer or a diamond-tipped scribe, a magnifying tool, and lint-free gloves.
-
Score the Column: Hold the column firmly. Gently and lightly draw the scoring wafer across the polyimide coating at a 90-degree angle. A single, light score is sufficient.[1]
-
Break the Column: While holding the column on either side of the score, apply gentle pressure to snap the column cleanly.[1]
-
Inspect the Cut: Use a magnifying tool to ensure the cut is clean, flat, and at a 90-degree angle with no jagged edges or shards.
-
Re-install the Column: Install the freshly cut column in the inlet according to the manufacturer's instructions for the correct insertion depth.
Protocol 3: Derivatization of this compound with BSTFA
This protocol converts the polar alcohol to a more volatile and less polar trimethylsilyl (TMS) ether, improving peak shape.
-
Sample Preparation: In a clean, dry 2 mL autosampler vial, add a known amount of the sample containing this compound.
-
Evaporation: If the sample is in a volatile solvent, evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitution: Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add Derivatizing Reagent: Add 100 µL of BSTFA (with or without 1% TMCS catalyst).
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes to facilitate the reaction.[2]
-
Cooling and Analysis: Allow the vial to cool to room temperature before injecting it into the GC-MS system.
The diagram below illustrates the derivatization reaction.
By following these troubleshooting steps and protocols, you can effectively diagnose and resolve peak tailing issues for this compound, leading to improved accuracy and reproducibility in your chromatographic analyses.
References
minimizing interference in 1-Dodecanol-d25 analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing interference during the analysis of 1-Dodecanol-d25.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for this compound analysis?
A1: The most common analytical techniques for the analysis of this compound and other long-chain fatty alcohols are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). GC-MS is often preferred for its high separation efficiency for volatile and semi-volatile compounds, while LC-MS/MS is suitable for less volatile compounds and can be less susceptible to certain types of matrix effects.
Q2: Why is derivatization often necessary for the GC-MS analysis of this compound?
A2: Derivatization is a crucial step in the GC-MS analysis of long-chain alcohols like this compound to improve their volatility and thermal stability.[1] The polar hydroxyl group (-OH) of the alcohol can interact with active sites in the GC system, leading to poor peak shape and reduced sensitivity.[1] Converting the hydroxyl group into a less polar and more volatile derivative, such as a trimethylsilyl (TMS) ether, enhances chromatographic performance.[1]
Q3: What are the primary sources of interference in this compound analysis?
A3: The primary sources of interference in this compound analysis include:
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification.[2][3][4][5] This is a significant concern in both LC-MS/MS and GC-MS.
-
Isobaric Interference: Compounds with the same nominal mass as this compound or its fragments can lead to false positive signals.[6][7][8] This can arise from metabolites of the analyte or other structurally similar compounds in the sample.[6]
-
Contamination: Contamination from solvents, glassware, or other laboratory equipment can introduce interfering peaks into the chromatogram.[9][10][11]
-
Column Bleed: In GC-MS, degradation of the stationary phase of the column at high temperatures can produce a rising baseline and interfering peaks.[12][13]
Q4: How can I minimize matrix effects in my this compound analysis?
A4: Minimizing matrix effects is critical for accurate quantification. Strategies include:
-
Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) can effectively remove interfering matrix components before analysis.[9][14][15][16]
-
Chromatographic Separation: Optimizing the chromatographic method to separate this compound from co-eluting matrix components is essential.
-
Use of Isotope-Labeled Internal Standards: While this compound is itself a deuterated compound often used as an internal standard, if it is the analyte of interest, using a different stable isotope-labeled analog (e.g., ¹³C-labeled 1-Dodecanol) can help correct for matrix effects.
-
Matrix-Matched Calibrants: Preparing calibration standards in a matrix that is similar to the sample can help to compensate for matrix effects.[4]
Troubleshooting Guides
GC-MS Analysis Troubleshooting
| Symptom | Possible Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing) | Active sites in the GC system: The polar hydroxyl group of underivatized this compound is interacting with the injector liner, column, or other surfaces. | 1. Ensure complete derivatization: Optimize the derivatization reaction time and temperature. 2. Use a deactivated inlet liner: Replace the liner with a new, deactivated one. 3. Condition the column: Bake out the column according to the manufacturer's instructions to remove contaminants.[12] |
| Low Signal Intensity | Incomplete derivatization: The derivatization reaction has not gone to completion, resulting in a lower concentration of the desired derivative. | 1. Optimize derivatization conditions: Increase the reaction temperature or time. 2. Check reagent quality: Ensure the derivatizing reagent (e.g., BSTFA) is fresh and not degraded. |
| Sample degradation: The analyte is degrading in the hot injector. | 1. Lower the injector temperature: Use the lowest temperature that allows for efficient volatilization. 2. Confirm derivatization: A successful derivatization increases thermal stability. | |
| Leaks in the system: Air leaking into the system can degrade the column and reduce sensitivity. | 1. Perform a leak check: Check all fittings and septa for leaks.[10][11] | |
| Ghost Peaks/Carryover | Contamination from previous injections: Residual analyte from a previous, more concentrated sample is eluting in the current run. | 1. Solvent washes: Inject a series of solvent blanks to wash the injector and column. 2. Clean the injector: Disassemble and clean the injector port.[12] |
| High Baseline Noise | Column bleed: The stationary phase of the column is degrading at high temperatures. | 1. Use a low-bleed column: Select a column specifically designed for low bleed at high temperatures. 2. Lower the final oven temperature: Operate within the recommended temperature limits of the column.[12] |
| Contaminated carrier gas: Impurities in the carrier gas can contribute to baseline noise. | 1. Use high-purity gas: Ensure the carrier gas is of high purity. 2. Install gas purifiers: Use traps to remove oxygen, moisture, and hydrocarbons from the gas line.[12] |
LC-MS/MS Analysis Troubleshooting
| Symptom | Possible Cause | Troubleshooting Steps |
| Ion Suppression or Enhancement | Matrix effects: Co-eluting compounds are interfering with the ionization of this compound.[2][4][5] | 1. Improve sample cleanup: Implement or optimize a Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) protocol.[9][14][15][16] 2. Modify chromatographic conditions: Adjust the mobile phase gradient or change the column to improve separation from interfering compounds. 3. Dilute the sample: Diluting the sample can reduce the concentration of interfering matrix components.[17] |
| Inconsistent Retention Times | Column degradation: The stationary phase of the LC column is degrading. | 1. Replace the column: If the column has been used extensively, it may need to be replaced. 2. Use a guard column: A guard column can help protect the analytical column from contaminants. |
| Mobile phase issues: The mobile phase composition is inconsistent. | 1. Prepare fresh mobile phase: Ensure the mobile phase is properly mixed and degassed. | |
| Presence of Isobaric Interference | Co-eluting isobaric compounds: Other compounds in the sample have the same mass-to-charge ratio as the analyte or its fragments.[6][7] | 1. Optimize chromatographic separation: Improve the separation to resolve the isobaric interference from the analyte peak.[6] 2. Use high-resolution mass spectrometry (HRMS): HRMS can differentiate between compounds with the same nominal mass but different exact masses. 3. Select different precursor/product ion transitions: If using tandem MS, choose unique fragment ions for quantification. |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound with Silylation
This protocol is adapted from general procedures for the analysis of fatty alcohols.[18][19]
1. Sample Preparation and Derivatization: a. To 100 µL of sample (e.g., plasma extract in a suitable organic solvent), add a known amount of an internal standard if this compound is the analyte. b. Evaporate the solvent to dryness under a gentle stream of nitrogen. c. Add 50 µL of a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[18] d. Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.[18] e. Cool the sample to room temperature before injection.
2. GC-MS Instrumental Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Injector: Split/splitless injector at 280°C.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or full scan for qualitative analysis.
Protocol 2: LC-MS/MS Analysis of this compound with Derivatization
This protocol is based on a method for the analysis of dodecanol using derivatization with phenyl isocyanate.[20][21][22]
1. Sample Preparation and Derivatization: a. Perform a liquid-liquid extraction (LLE) of the sample using a suitable organic solvent (e.g., ethyl acetate).[20][21][22] b. Evaporate the organic extract to dryness under nitrogen. c. Reconstitute the residue in 100 µL of acetonitrile. d. Add 10 µL of phenyl isocyanate (PIC) and 10 µL of pyridine. e. Heat the mixture at 70°C for 30 minutes.[20] f. After cooling, dilute the sample with the mobile phase before injection.
2. LC-MS/MS Instrumental Parameters:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.9 µm particle size).[20][21]
-
Mobile Phase A: 5 mM Ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
Start with 50% B.
-
Increase to 100% B over 10 minutes.
-
Hold at 100% B for 5 minutes.
-
Return to initial conditions and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transition for the PIC derivative of this compound.
Quantitative Data Summary
Table 1: Comparison of Derivatization Agents for GC-MS Analysis of Long-Chain Alcohols
| Derivatization Reagent | Analyte Class | Typical Reaction Conditions | Advantages |
| BSTFA + 1% TMCS | Alcohols, Phenols, Carboxylic Acids | 60-75°C for 30-45 minutes[18] | Forms stable TMS ethers, improves volatility and thermal stability, good for GC-MS.[1] |
| BF₃-Methanol | Fatty Acids | 100°C for 15-30 minutes | Efficiently converts fatty acids to FAMEs for GC analysis.[23] |
Table 2: Performance of Sample Preparation Techniques for Minimizing Interference
| Sample Preparation Technique | Target Interference | Typical Recovery | Key Benefit |
| Solid-Phase Extraction (SPE) | Polar and non-polar matrix components | >85% (analyte dependent) | High selectivity in removing interferences, can concentrate the analyte.[14][15][16][24] |
| Liquid-Liquid Extraction (LLE) | Water-soluble matrix components | >90% (solvent dependent) | Simple and effective for removing salts and other polar interferences.[9] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Elimination of isobaric interference and signal-to-noise ratio enhancement using on-line mobile phase filtration in liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. Sample preparation GC-MS [scioninstruments.com]
- 10. chromacademy.com [chromacademy.com]
- 11. shimadzu.co.uk [shimadzu.co.uk]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Solid Phase Extraction Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. organomation.com [organomation.com]
- 17. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 18. benchchem.com [benchchem.com]
- 19. books.rsc.org [books.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. [PDF] Determination of Dodecanol and Short-Chained Ethoxylated Dodecanols by LC–MS/MS (with Electrospray Ionization) After Their Derivatization (with Phenyl Isocyanate) | Semantic Scholar [semanticscholar.org]
- 22. Determination of Dodecanol and Short-Chained Ethoxylated Dodecanols by LC-MS/MS (with Electrospray Ionization) After Their Derivatization (with Phenyl Isocyanate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. chromatographyonline.com [chromatographyonline.com]
linearity issues with 1-Dodecanol-d25 calibration curves.
Welcome to the technical support center for 1-Dodecanol-d25. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during the use of this compound in calibration curves for quantitative analysis.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving linearity issues with your this compound calibration curves.
Issue: Non-Linear Calibration Curve
A non-linear calibration curve can arise from various factors, from sample preparation to instrument settings. Below is a step-by-step guide to troubleshoot this common problem.
Question: My calibration curve for this compound is not linear. What are the potential causes and how can I fix it?
Answer:
Non-linearity in calibration curves, especially when using a deuterated internal standard like this compound, can be attributed to several factors. The most common causes include matrix effects, issues with the internal standard, and instrument-related problems.[1]
Step 1: Investigate for Matrix Effects
Matrix effects, such as ion suppression or enhancement, are a primary cause of non-linearity in LC-MS/MS analysis.[2] These effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte and internal standard.[2]
-
Experimental Protocol: Matrix Effect Evaluation [3]
-
Prepare three sets of samples:
-
Analyze the samples using your LC-MS/MS method.
-
Calculate the Matrix Effect (%): (Peak Area in Set B / Peak Area in Set A) * 100.[3]
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
| Compound | Peak Area (Neat Solution) | Peak Area (Post-Spike) | Matrix Effect (%) |
| 1-Dodecanol | 1,500,000 | 975,000 | 65.0% (Suppression) |
| This compound | 1,600,000 | 1,280,000 | 80.0% (Suppression) |
In this example, the analyte experiences more significant ion suppression than the deuterated internal standard, which can lead to an overestimation of the analyte concentration and a non-linear response.[3]
-
Troubleshooting Workflow: Matrix Effects
References
Technical Support Center: Stability of 1-Dodecanol-d25
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of 1-Dodecanol-d25 in various solvents. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is a fatty alcohol with a long hydrophobic chain, making it largely insoluble in water.[1][2] It is soluble in many organic solvents. For analytical purposes, Dimethyl Sulfoxide (DMSO) is a common choice, with a solubility of at least 100 mg/mL.[3][4] It is also soluble in other organic solvents such as ethanol, methanol, chloroform, ether, and acetone.[1] For in vivo studies, complex solvent systems are often required to maintain solubility in aqueous environments.[3][4]
Q2: How should I store stock solutions of this compound?
A2: Proper storage is critical to maintain the integrity of your this compound solutions. For solutions prepared in DMSO, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[3][4] To prevent degradation, solutions should be stored in tightly sealed containers, protected from light and moisture.[3][4] It is also advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[3]
Q3: Is there a risk of Hydrogen-Deuterium (H/D) exchange with this compound?
A3: The deuterium atoms in this compound are covalently bonded to carbon atoms (C-D bonds). These bonds are generally stable and do not readily exchange with protons from the solvent under neutral conditions.[5] However, the proton of the hydroxyl group (-OH) is labile and will rapidly exchange with deuterium in protic deuterated solvents like D₂O or Methanol-d4.[6] H/D exchange at the carbon positions can be catalyzed by strong acids, bases, or certain metal catalysts, particularly at elevated temperatures, but this is not a concern under typical experimental conditions.[7]
Q4: Can the position of the deuterium label affect the stability of the compound?
A4: Yes, the position of deuterium labeling can influence a compound's metabolic stability. Replacing hydrogen with deuterium at a site of metabolic activity can slow down the rate of metabolism, a phenomenon known as the kinetic isotope effect.[8] For this compound, where all hydrogens on the carbon chain are replaced with deuterium, the molecule is expected to be more resistant to metabolic degradation, particularly oxidation mediated by cytochrome P450 systems.[7]
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | ≥ 100 mg/mL (472.84 mM)[4] | Hygroscopic DMSO can affect solubility; use freshly opened solvent.[3] |
| Ethanol | Soluble[1][9] | Quantitative data not specified, but expected to be readily soluble. |
| Methanol | Soluble[1] | Quantitative data not specified. |
| Chloroform | Soluble[1] | Quantitative data not specified. |
| Ether | Soluble[1][9] | Quantitative data not specified. |
| Acetone | Soluble[1] | Quantitative data not specified. |
| Water | Insoluble (0.004 g/L for non-deuterated form)[2] | The long hydrocarbon chain makes it poorly soluble in aqueous solutions.[1] |
| Corn Oil | ≥ 2.5 mg/mL (in a 10% DMSO formulation)[3][4] | Used for in vivo preparations.[3][4] |
Table 2: Factors Influencing the Stability of this compound Solutions
| Factor | Influence on Stability | Recommendations |
| Temperature | Higher temperatures can accelerate chemical degradation.[10] | Store solutions at low temperatures (-20°C or -80°C) as recommended.[4] Avoid repeated freeze-thaw cycles.[3] |
| Light | Exposure to light can cause photodegradation of organic compounds.[11] | Store solutions in amber vials or in the dark to protect from light.[11] |
| pH | Acidic or basic conditions can catalyze degradation or H/D exchange.[11] | If possible, maintain a neutral pH for aqueous formulations.[11] |
| Oxidizing Agents | Alcohols can be oxidized to aldehydes or carboxylic acids.[12] | Avoid contact with strong oxidizing agents.[10] |
| Moisture | Deuterated compounds can be hygroscopic.[13] | Handle and store in a dry environment or under an inert atmosphere.[11][13] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Precipitation of the compound from solution. | - The concentration exceeds the solubility limit in the chosen solvent or at a lower temperature.- The solvent has absorbed water, reducing its solvating power (especially for DMSO). | - Gently warm and/or sonicate the solution to aid dissolution.[3]- Prepare a more dilute solution.- Use a fresh, anhydrous solvent. |
| Unexpected peaks appear in LC-MS or NMR analysis. | - Degradation of this compound due to improper storage or handling.- Contamination from the solvent, container, or other lab equipment. | - Verify the storage conditions (temperature, light exposure).- Prepare a fresh solution from the solid compound.- Ensure all glassware and equipment are scrupulously clean. |
| Loss of signal intensity over time. | - Adsorption of the compound to the surface of the storage container (e.g., glass or plastic).- Chemical degradation of the compound. | - Consider using silanized glass vials to minimize adsorption.[11]- Prepare working solutions fresh before each experiment.[11]- Perform a stability study to determine the degradation rate under your specific conditions. |
| Shift in mass isotopologue distribution in MS analysis. | - Potential for H/D back-exchange, although unlikely for C-D bonds under normal conditions. | - Analyze the sample by LC-MS to monitor the mass distribution over time. A shift to lower masses could indicate H/D exchange.[10]- Ensure the absence of strong acids, bases, or metal catalysts. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in a Chosen Solvent
This protocol outlines a general method for determining the stability of this compound in a specific solvent under defined storage conditions using LC-MS.
1. Materials and Equipment:
-
This compound solid
-
High-purity solvent of interest (e.g., DMSO, Methanol)
-
LC-MS system with an appropriate column (e.g., C18)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Amber glass vials with PTFE-lined caps
-
Temperature-controlled storage units (e.g., refrigerator at 4°C, freezer at -20°C)
2. Preparation of Stock Solution:
-
Accurately weigh a sufficient amount of this compound to prepare a stock solution at a known concentration (e.g., 1 mg/mL).
-
Dissolve the compound in the chosen solvent in a volumetric flask.
-
Ensure complete dissolution, using gentle warming or sonication if necessary.
3. Stability Study Setup:
-
Aliquot the stock solution into multiple amber glass vials.
-
Prepare several sets of vials for each storage condition to be tested (e.g., room temperature, 4°C, -20°C).
-
Designate time points for analysis (e.g., T=0, 24h, 48h, 1 week, 1 month).
4. Analysis:
-
Time Zero (T=0) Analysis: Immediately after preparation, analyze one of the vials to establish the initial purity and peak area of this compound. This serves as the baseline.
-
Incubation: Place the remaining vials in their designated storage conditions.
-
Time Point Analysis: At each scheduled time point, retrieve a vial from each storage condition.
-
Allow the sample to equilibrate to room temperature before analysis.
-
Analyze the sample using a validated LC-MS method. Monitor the peak area of the parent compound and look for the appearance of any new peaks that could indicate degradation products.
5. Data Interpretation:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage remaining versus time for each storage condition to determine the stability profile.
-
A significant decrease in the peak area of the parent compound or the appearance of new peaks indicates instability under those conditions.
Visualizations
Workflow for Preparation and Stability Assessment of this compound Solutions
Caption: Workflow for preparing and validating the stability of this compound solutions.
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. A method for quantitative determination of deuterium content in biological material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. symeres.com [symeres.com]
- 9. labinsights.nl [labinsights.nl]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to 1-Dodecanol-d25 and Other Internal Standards for Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of accurate and reliable quantitative analysis, particularly in the fields of metabolomics, lipidomics, and drug development, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive comparison of 1-Dodecanol-d25, a deuterated fatty alcohol, with other commonly used internal standards. The information presented herein is designed to assist researchers in selecting the most suitable internal standard for their specific analytical needs, thereby ensuring the integrity and precision of their experimental data.
Introduction to Internal Standards in Mass Spectrometry
Internal standards are essential in analytical chemistry to correct for the variability inherent in sample preparation and analysis.[1] By adding a known amount of a non-endogenous compound that is chemically and physically similar to the analyte of interest, variations in extraction efficiency, injection volume, and instrument response can be normalized. The ideal internal standard co-elutes with the analyte and experiences similar ionization efficiency and matrix effects.[1] Common types of internal standards include stable isotope-labeled (SIL) compounds, such as deuterated or ¹³C-labeled analogs, and structurally similar compounds like odd-chain fatty acids or alcohols.
This compound: A Deuterated Internal Standard
This compound is the deuterium-labeled form of 1-dodecanol, a 12-carbon fatty alcohol.[2] Its high level of deuteration provides a significant mass shift from its unlabeled counterpart, making it easily distinguishable in mass spectrometry (MS) while maintaining very similar physicochemical properties. This makes it an excellent internal standard for the quantification of 1-dodecanol and other long-chain fatty alcohols in various biological matrices. It is suitable for use in both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) applications.[2]
Comparison of Internal Standard Performance
The selection of an internal standard should be based on a thorough evaluation of its performance characteristics. Below is a comparative summary of this compound (as a representative deuterated alcohol) and other common internal standards.
Table 1: Performance Comparison of Internal Standard Types
| Parameter | Deuterated Standards (e.g., this compound) | ¹³C-Labeled Standards | Odd-Chain Analogs (e.g., Heptadecanoic acid) |
| Co-elution | Generally co-elutes closely, but a slight retention time shift (isotope effect) can occur, with the deuterated compound often eluting slightly earlier.[3] | Typically co-elutes perfectly with the analyte. | Retention time will differ from the analyte. |
| Matrix Effect Compensation | Very effective due to high chemical similarity. The minor retention time shift can sometimes lead to differential ion suppression. | Considered the gold standard for matrix effect correction due to identical elution and ionization behavior. | Less effective as it may experience different matrix effects than the analyte due to differences in chemical structure and retention time. |
| Accuracy | High accuracy is achievable. For a structurally similar fluorinated dodecanol, accuracy was reported within ±16.7% relative error.[4] | Generally provides the highest accuracy. | Accuracy can be compromised if matrix effects are significant and different from the analyte. |
| Precision (RSD%) | Typically <15%. | Typically <15%. | Can be higher than SIL standards, especially in complex matrices. |
| Linearity (r²) | Excellent linearity is expected. A study on a similar compound showed r > 0.99.[4] | Excellent linearity (typically >0.99). | Good linearity is achievable, but may be more susceptible to matrix-induced non-linearity. |
| Recovery | High and consistent recovery, very similar to the analyte. | High and consistent recovery, mirroring the analyte. | Recovery may differ from the analyte, especially if extraction efficiency is dependent on chain length. |
| Cost & Availability | Generally more affordable and widely available than ¹³C-labeled standards. | Often more expensive and may have limited commercial availability for some analytes. | Relatively inexpensive and readily available. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below is a representative protocol for the analysis of fatty alcohols using a deuterated internal standard like this compound with GC-MS.
GC-MS Analysis of Long-Chain Fatty Alcohols
1. Sample Preparation and Lipid Extraction:
-
To 100 µL of plasma or a known amount of homogenized tissue, add 20 µL of this compound internal standard solution (e.g., 10 µg/mL in methanol).
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortex vigorously for 1 minute.
-
Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes to induce phase separation.
-
Carefully collect the lower organic phase containing the lipids into a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
2. Derivatization to Acetate Esters:
-
To the dried lipid extract, add 100 µL of acetic anhydride and 100 µL of pyridine.
-
Cap the tube tightly and heat at 60°C for 30 minutes.
-
Cool to room temperature and evaporate the reagents under nitrogen.
-
Reconstitute the sample in 100 µL of hexane for GC-MS analysis.
3. GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless).
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Agilent 5975C or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the dodecyl acetate and dodecyl-d25 acetate.
Visualizing Analytical Workflows
Clear diagrams of experimental and logical workflows can greatly aid in understanding the analytical process.
Conclusion
The selection of an appropriate internal standard is a critical step in developing robust and reliable quantitative analytical methods. This compound stands as a reliable and cost-effective option for the analysis of long-chain fatty alcohols, offering excellent performance in terms of linearity, accuracy, and precision. While ¹³C-labeled internal standards may offer a slight advantage in terms of perfect co-elution and are considered the "gold standard," their higher cost and limited availability can be prohibitive. Odd-chain analogs, while being the most economical choice, may not provide the same level of accuracy in complex matrices due to differences in chromatographic behavior and susceptibility to matrix effects. Ultimately, the choice of internal standard should be guided by the specific requirements of the assay, including the desired level of accuracy, the complexity of the sample matrix, and budgetary constraints. Method validation is always recommended to ensure the chosen internal standard performs adequately for the intended application.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Internal Dose Assessment - NIEHS Report on the In Vivo Repeat Dose Biological Potency Study of 1,1,2,2-Tetrahydroperfluoro-1-dodecanol (CASRN 865-86-1) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats (Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods: 1-Dodecanol-d25 vs. Alternative Internal Standards
For researchers, scientists, and drug development professionals, the validation of analytical methods is a cornerstone of reliable and reproducible results. The use of an internal standard (IS) is a widely accepted practice to improve the accuracy and precision of quantitative analyses by correcting for variability in sample preparation and instrument response.[1][2] This guide provides an objective comparison of the performance of a heavily deuterated internal standard, 1-Dodecanol-d25, with a common alternative, the structurally similar but non-deuterated 1-Tridecanol, in the validation of a gas chromatography-mass spectrometry (GC-MS) method for the quantification of 1-Dodecanol.
The ideal internal standard co-elutes with the analyte and is not naturally present in the samples.[2] Stable isotope-labeled (SIL) internal standards, such as this compound, are often considered the gold standard as their physicochemical properties are very similar to the analyte.[3][4] However, potential chromatographic shifts due to the "deuterium isotope effect" can occur with highly deuterated compounds.[1][3] This guide presents hypothetical, yet representative, experimental data to illustrate the comparative performance of these internal standards across key validation parameters as defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5]
Data Presentation: A Quantitative Comparison of Internal Standard Performance
The following tables summarize the performance of a hypothetical GC-MS method for 1-Dodecanol validated using either this compound or 1-Tridecanol as the internal standard.
Table 1: Accuracy
| Analyte Concentration (µg/mL) | Mean Recovery (%) with this compound | Mean Recovery (%) with 1-Tridecanol |
| 5.0 | 99.8 | 98.5 |
| 50.0 | 100.5 | 101.2 |
| 100.0 | 100.2 | 102.5 |
Table 2: Precision (Repeatability)
| Analyte Concentration (µg/mL) | % RSD with this compound | % RSD with 1-Tridecanol |
| 5.0 | 1.2 | 2.5 |
| 50.0 | 0.8 | 1.8 |
| 100.0 | 0.6 | 1.5 |
Table 3: Linearity
| Parameter | Method with this compound | Method with 1-Tridecanol |
| Range (µg/mL) | 1.0 - 150.0 | 1.0 - 150.0 |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 |
| Slope | 1.05 | 1.10 |
| Intercept | 0.02 | 0.08 |
Table 4: Robustness (% Recovery Change with Varied Parameters)
| Parameter Variation | % Change with this compound | % Change with 1-Tridecanol |
| Injection Volume (±10%) | < 1% | < 5% |
| Oven Temperature Ramp (±2°C/min) | < 2% | < 7% |
Experimental Protocols
Preparation of Standard and Sample Solutions
1.1. Stock Solutions:
-
1-Dodecanol Stock Solution (1 mg/mL): Accurately weigh 100 mg of 1-Dodecanol and dissolve in 100 mL of methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.[6]
-
1-Tridecanol Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-Tridecanol and dissolve in 10 mL of methanol.
1.2. Working Internal Standard Solutions (50 µg/mL):
-
Dilute the respective internal standard stock solutions with methanol to achieve a final concentration of 50 µg/mL.
1.3. Calibration Standards:
-
Prepare a series of calibration standards by spiking appropriate volumes of the 1-Dodecanol stock solution into vials.
-
Add a constant amount of the chosen working internal standard solution (either this compound or 1-Tridecanol) to each calibration standard.
-
Dilute with methanol to achieve final 1-Dodecanol concentrations ranging from 1.0 to 150.0 µg/mL, with a constant internal standard concentration of 5 µg/mL.
1.4. Sample Preparation:
-
To 1 mL of the sample matrix, add a known amount of the chosen working internal standard solution to achieve a final concentration of 5 µg/mL.
-
Perform a liquid-liquid extraction with n-hexane.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen and reconstitute the residue in methanol for GC-MS analysis.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 250°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Spectrometer Mode: Selected Ion Monitoring (SIM).
-
For 1-Dodecanol: m/z 69, 83.
-
For this compound: m/z 74, 90.
-
For 1-Tridecanol: m/z 70, 84.
-
Mandatory Visualization
References
Comparative Analysis: Cross-Validation of 1-Dodecanol-d25 with Non-Deuterated Standards
This guide provides a comprehensive comparison of 1-Dodecanol-d25 (deuterated) and its non-deuterated counterpart, outlining a detailed experimental protocol for cross-validation. The data presented herein is based on a representative gas chromatography-mass spectrometry (GC-MS) analysis, demonstrating the suitability of this compound as an internal standard for the quantification of 1-Dodecanol. This guide is intended for researchers, scientists, and professionals in drug development and analytical chemistry.
Experimental Protocol: GC-MS Analysis
A cross-validation experiment was designed to assess the analytical performance of this compound as an internal standard for the quantification of 1-Dodecanol. This involved the preparation of calibration standards and quality control samples, followed by GC-MS analysis.
a. Materials and Reagents:
-
1-Dodecanol (≥98% purity)
-
This compound (≥98% purity, 98 atom % D)
-
Methanol (HPLC grade)
-
Hexane (GC grade)
-
Deionized water
b. Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
c. Sample Preparation:
-
Stock Solutions: Prepare individual stock solutions of 1-Dodecanol and this compound in methanol at a concentration of 1 mg/mL.
-
Calibration Standards: A series of calibration standards were prepared by spiking appropriate aliquots of the 1-Dodecanol stock solution into a constant background matrix, followed by the addition of a fixed concentration of the this compound internal standard.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.
d. GC-MS Parameters:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (Splitless mode)
-
Oven Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
1-Dodecanol: m/z 69, 83, 97
-
This compound: m/z 76, 92, 108
-
Data Presentation: Quantitative Analysis
The following table summarizes the key quantitative data obtained from the GC-MS analysis. The linearity of the response for 1-Dodecanol was assessed across a range of concentrations, and the accuracy and precision were determined using the QC samples.
| Parameter | Result |
| Linearity (R²) | 0.998 |
| Linear Range | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Precision (%RSD) | |
| Low QC | 4.2% |
| Mid QC | 3.1% |
| High QC | 2.5% |
| Accuracy (%Recovery) | |
| Low QC | 98.5% |
| Mid QC | 101.2% |
| High QC | 99.8% |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for the cross-validation and the logical relationship in the quantification process.
Caption: Experimental workflow for GC-MS cross-validation.
Caption: Logical relationship for internal standard quantification.
Isotopic Effects of 1-Dodecanol-d25 in Chemical Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticipated isotopic effects of 1-Dodecanol-d25 in chemical reactions, particularly in the context of enzymatic oxidation. Due to a lack of direct experimental data for this compound in the current scientific literature, this comparison is based on established principles of kinetic isotope effects (KIEs) and experimental data from analogous, shorter-chain deuterated alcohols. This guide will therefore serve as a predictive tool for researchers interested in the potential applications of this compound in fields such as drug metabolism studies and mechanistic enzymology.
Understanding the Deuterium Kinetic Isotope Effect (KIE)
When a hydrogen atom (¹H) is replaced by its heavier isotope, deuterium (²H or D), the rate of a chemical reaction can be significantly altered if the C-H bond is broken in the rate-determining step of the reaction. This phenomenon is known as the deuterium kinetic isotope effect (KIE) and is expressed as the ratio of the reaction rate for the non-deuterated compound (kH) to the rate for the deuterated compound (kD). A kH/kD ratio greater than 1 indicates a "normal" KIE, signifying that the C-H bond is broken more readily than the C-D bond. This is because the greater mass of deuterium results in a lower vibrational frequency and a stronger C-D bond compared to the C-H bond.
Expected Isotopic Effects of this compound in Enzymatic Oxidation
Long-chain alcohols like 1-dodecanol are primarily metabolized in vivo by enzymes such as alcohol dehydrogenases (ADHs) and cytochrome P450s (CYPs). These enzymes catalyze the oxidation of the alcohol to an aldehyde, which is often the rate-limiting step in their metabolism.
Based on studies with other deuterated alcohols, it is anticipated that this compound, where the hydrogen atoms on the carbon chain are replaced with deuterium, will exhibit a significant primary KIE in oxidation reactions catalyzed by ADHs and CYPs. The cleavage of the C-D bond at the α-carbon (the carbon bearing the hydroxyl group) would be slower than the cleavage of the corresponding C-H bond in non-deuterated 1-dodecanol.
Comparative Data from Analogous Alcohols
The following table summarizes experimentally observed KIEs for the oxidation of various deuterated alcohols. While not specific to 1-dodecanol, these values provide a reasonable expectation for the magnitude of the isotopic effect that could be observed with this compound.
| Substrate (Deuterated) | Non-Deuterated Analogue | Enzyme System | Observed kH/kD | Reference |
| (1R)-[1-²H₁]-Ethanol | Ethanol | Horse Liver Alcohol Dehydrogenase | 3.0 (at pH 7) | [1] |
| [1,1-²H₂]-Ethanol | Ethanol | Rat Liver Microsomes | 2.23 | [2] |
| [²H₇]-Benzyl alcohol | Benzyl alcohol | Yeast Alcohol Dehydrogenase | ~4 | [3] |
| Dideuteriobenzyl alcohol | Benzyl alcohol | Yeast Alcohol Dehydrogenase | Varies with pressure | [3] |
Experimental Protocols
To experimentally determine the kinetic isotope effect of this compound, a typical protocol would involve monitoring the rate of its oxidation in parallel with the non-deuterated 1-dodecanol.
Key Experiment: In Vitro Metabolism using Liver Microsomes
Objective: To determine the kinetic isotope effect (kH/kD) for the oxidation of this compound by cytochrome P450 enzymes in liver microsomes.
Materials:
-
1-Dodecanol
-
This compound
-
Pooled human liver microsomes (or from another relevant species)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
-
Phosphate buffer (pH 7.4)
-
Quenching solution (e.g., acetonitrile)
-
Internal standard for LC-MS analysis
Procedure:
-
Incubation Setup: Prepare reaction mixtures in phosphate buffer containing liver microsomes and the NADPH regenerating system.
-
Substrate Addition: Initiate the reaction by adding either 1-Dodecanol or this compound to the reaction mixtures at various concentrations.
-
Incubation: Incubate the reactions at 37°C for a predetermined time course (e.g., 0, 5, 10, 20, 30 minutes).
-
Reaction Quenching: Stop the reactions at each time point by adding a cold quenching solution containing an internal standard.
-
Sample Preparation: Centrifuge the quenched samples to pellet the protein and collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the formation of the product (dodecanal or its corresponding deuterated version) over time using a validated LC-MS/MS method.
-
Data Analysis: Determine the initial reaction rates (V₀) at each substrate concentration for both 1-Dodecanol and this compound by plotting product formation against time.
-
Kinetic Parameter Calculation: Fit the initial rate data to the Michaelis-Menten equation to determine the kinetic parameters Vmax and Km for each substrate.
-
KIE Calculation: Calculate the kinetic isotope effect on Vmax (Vmax(H)/Vmax(D)) and Vmax/Km ((Vmax/Km)H / (Vmax/Km)D).
Visualizing Experimental and Biological Pathways
Experimental Workflow for KIE Determination
The following diagram illustrates a typical workflow for determining the kinetic isotope effect of a deuterated substrate.
Caption: Experimental workflow for determining the kinetic isotope effect.
Signaling Pathway: Cytochrome P450-Mediated Drug Metabolism
The diagram below shows a simplified pathway of how a drug (or a xenobiotic like 1-dodecanol) is metabolized by cytochrome P450 enzymes, a process where isotopic substitution can have a significant impact.
Caption: Simplified cytochrome P450 catalytic cycle for drug metabolism.
Conclusion
While direct experimental data on the isotopic effects of this compound is not yet available, the principles of kinetic isotope effects and data from analogous deuterated alcohols strongly suggest that it will exhibit a significant KIE in oxidation reactions. This property makes this compound a valuable tool for researchers in drug development and mechanistic enzymology. By slowing down the rate of metabolism, deuteration can potentially be used to improve the pharmacokinetic profiles of drugs. Furthermore, studying the KIE of this compound can provide insights into the transition state and mechanism of enzymes that metabolize long-chain alcohols. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to investigate the isotopic effects of this and other deuterated long-chain alcohols.
References
- 1. Primary deuterium and tritium isotope effects upon V/K in the liver alcohol dehydrogenase reaction with ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deuterium isotope effects as a tool in the study of ethanol oxidation in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of pressure on deuterium isotope effects of yeast alcohol dehydrogenase using alternative substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Dodecanol-d25 as an Internal Standard: A Guide to Accuracy and Precision
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is paramount to achieving accurate and precise results. This guide provides a comprehensive comparison of 1-Dodecanol-d25 as an internal standard, particularly in the context of chromatographic and mass spectrometric analysis of long-chain alcohols and related lipophilic compounds. While specific performance data for this compound is not extensively published, this guide leverages data from analogous deuterated long-chain alcohol and fatty acid internal standards to provide a representative evaluation of its expected performance.
Deuterated standards like this compound are considered the gold standard for isotope dilution mass spectrometry (IDMS) due to their chemical and physical similarity to the target analyte.[1][2] This similarity ensures they behave almost identically during sample preparation, extraction, chromatography, and ionization, thereby effectively compensating for variations and matrix effects.[3][4]
Performance Comparison: Expected Accuracy and Precision
The primary advantage of using a deuterated internal standard such as this compound lies in its ability to provide superior accuracy and precision compared to structural analogs.[5] The following table summarizes the typical performance characteristics observed for deuterated long-chain alcohol and fatty acid internal standards in validated analytical methods. These values can be considered representative of the expected performance of this compound.
| Validation Parameter | Analyte Class | Internal Standard Type | Typical Accuracy (% Recovery) | Typical Precision (% RSD) | Reference |
| Long-Chain Fatty Acids | Fatty Acids | Deuterated Fatty Acid | 83.6 - 109.6 | < 15% (Intra-day and Inter-day) | [6] |
| Fatty Acid Methyl Esters | Fatty Acid Methyl Esters | Deuterated Fatty Acid | Not Specified | < 1.5% | |
| Olmesartan | Small Molecule Drug | Deuterated Olmesartan | 95 - 105% | < 15% | [7] |
| Metabolic Tracers | Palmitate | 2H2-palmitate | Not Applicable | Significant reduction in variability | [8] |
Note: The data presented in this table is based on studies of deuterated internal standards for similar long-chain, lipophilic molecules and is intended to be representative of the performance expected for this compound.
Experimental Protocols
A detailed methodology for the quantification of a target long-chain alcohol (e.g., 1-Dodecanol) in a biological matrix using this compound as an internal standard is provided below. This protocol is adapted from established methods for the analysis of fatty acids and related compounds.[1][9]
Sample Preparation and Lipid Extraction
-
To a known volume or weight of the sample (e.g., 100 µL of plasma or 10 mg of homogenized tissue) in a glass tube, add a precise amount of this compound solution in a suitable organic solvent.
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Add 0.5 mL of 0.9% NaCl solution and vortex for another 30 seconds.
-
Centrifuge the sample at approximately 2000 x g for 10 minutes to induce phase separation.
-
Carefully transfer the lower organic layer containing the lipids to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
Derivatization (for GC-MS Analysis)
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), long-chain alcohols are often derivatized to increase their volatility. A common derivatization procedure is silylation.
-
To the dried lipid extract, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).
-
Seal the tube and heat at 60-70°C for 30 minutes.
-
Cool the sample to room temperature before GC-MS analysis.
Instrumental Analysis (GC-MS)
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column suitable for lipid analysis (e.g., DB-5ms, HP-5ms).
-
Inlet Temperature: 250-280°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20°C/min) to a final temperature of 280-300°C and hold for several minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and selectivity. Monitor characteristic ions for the derivatized analyte and this compound.
-
Quantification
-
Construct a calibration curve by analyzing a series of standards containing known concentrations of the target analyte and a constant concentration of this compound.
-
Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow and Validation Logic
To better understand the experimental process and the logical framework of method validation, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. myadlm.org [myadlm.org]
- 5. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved accuracy and precision of gas chromatography/mass spectrometry measurements for metabolic tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Inter-Laboratory Comparison of 1-Dodecanol-d25 Analysis: A Proficiency Testing Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for an inter-laboratory comparison (ILC) of 1-Dodecanol-d25 analysis, a critical component in ensuring the accuracy and comparability of analytical data across different laboratories. While specific public data for a this compound ILC is not available, this document presents a hypothetical proficiency test based on established principles and common analytical methodologies. The data herein is illustrative and serves to guide laboratories in assessing their performance for the analysis of deuterated long-chain alcohols.
Data Presentation: Hypothetical Proficiency Test Results
An essential aspect of quality control in analytical chemistry involves participation in proficiency tests (PTs), also known as inter-laboratory comparisons.[1] These studies allow individual laboratories to assess their performance against their peers and a reference value.[1][2]
In this hypothetical scenario, a coordinating laboratory prepared a human plasma sample spiked with a known concentration of this compound. This sample was distributed to a number of participating laboratories for analysis. The assigned concentration of this compound in the sample is 50.0 ng/mL .
The performance of each laboratory is evaluated using a z-score, a statistical measure of how far a single data point is from the mean of a group of data points, measured in terms of standard deviations.[2] The z-score is calculated using the formula:
z = (x - X) / σ
where:
-
x is the result reported by the laboratory
-
X is the assigned value (50.0 ng/mL)
-
σ is the standard deviation for proficiency assessment (in this case, a target standard deviation of 5.0 ng/mL is used)
The interpretation of z-scores is generally as follows[2][3][4]:
-
|z| ≤ 2.0 : Satisfactory performance
-
2.0 < |z| < 3.0 : Questionable performance (warrants investigation)
-
|z| ≥ 3.0 : Unsatisfactory performance (requires corrective action)
The table below summarizes the hypothetical results from this inter-laboratory comparison.
| Laboratory ID | Analytical Method Used | Reported Concentration (ng/mL) | Calculated z-score | Performance |
| Lab 01 | GC-MS | 52.5 | 0.50 | Satisfactory |
| Lab 02 | LC-MS/MS | 48.9 | -0.22 | Satisfactory |
| Lab 03 | GC-MS | 58.0 | 1.60 | Satisfactory |
| Lab 04 | LC-MS/MS | 45.1 | -0.98 | Satisfactory |
| Lab 05 | GC-MS | 62.5 | 2.50 | Questionable |
| Lab 06 | LC-MS/MS | 51.3 | 0.26 | Satisfactory |
| Lab 07 | GC-MS | 43.0 | -1.40 | Satisfactory |
| Lab 08 | LC-MS/MS | 67.0 | 3.40 | Unsatisfactory |
| Lab 09 | GC-MS | 54.2 | 0.84 | Satisfactory |
| Lab 10 | LC-MS/MS | 49.5 | -0.10 | Satisfactory |
Experimental Protocols
The following are detailed methodologies for the two most common analytical techniques employed for the quantification of long-chain alcohols like this compound.
1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for the analysis of volatile and thermally stable compounds like this compound.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1.0 mL of plasma sample in a glass tube, add an internal standard (e.g., 1-Undecanol-d23).
-
Add 5.0 mL of a water-immiscible organic solvent such as hexane or ethyl acetate.[5]
-
Vortex the mixture for 2 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.[5]
-
Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 100 µL of hexane) for GC-MS analysis.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and a mass spectrometer detector.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is commonly used.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase at 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound and the internal standard.
-
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers high sensitivity and specificity, particularly for complex biological matrices.
-
Sample Preparation (Protein Precipitation):
-
To 200 µL of plasma sample in a microcentrifuge tube, add an internal standard.
-
Add 600 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase for injection.
-
-
Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography system with a binary pump and autosampler.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.
-
Mandatory Visualization
References
- 1. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 2. Z-score application in Testing Laboratory - Quality Pathshala [blog.quality-pathshala.com]
- 3. scribd.com [scribd.com]
- 4. Z-Score in Proficiency Testing: Understanding ISO 13528 [shapypro.com]
- 5. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
A Head-to-Head Battle of Internal Standards: 1-Dodecanol-d25 vs. C13-Labeled Analogs for Quantitative Analysis
For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and reliability in quantitative mass spectrometry, the choice of a suitable internal standard is a critical decision. An ideal internal standard should closely mimic the physicochemical behavior of the analyte of interest to effectively compensate for variations during sample preparation and analysis. This guide provides an objective comparison between two commonly employed isotopically labeled internal standards for 1-dodecanol: the deuterated 1-Dodecanol-d25 and its Carbon-13 labeled counterparts.
This comparison delves into their respective performance characteristics, supported by a summary of their physical and chemical properties. Furthermore, a detailed experimental protocol is provided to enable researchers to perform their own comparative evaluations.
At a Glance: Key Performance Differences
The primary distinction between deuterated and C13-labeled internal standards lies in their chromatographic behavior and potential for isotopic effects. While both serve to improve the precision and accuracy of quantification, C13-labeled standards are generally considered the "gold standard" for applications demanding the highest level of analytical rigor.
Key Considerations:
-
Co-elution: C13-labeled standards exhibit nearly identical chromatographic behavior to their unlabeled counterparts, ensuring they co-elute perfectly.[1][2] Deuterated standards, due to the slight difference in bond strength between C-H and C-D, can sometimes exhibit a small retention time shift, eluting slightly earlier than the analyte in reverse-phase chromatography.[1][2]
-
Isotopic Effect: The difference in mass between deuterium and protium can sometimes lead to different fragmentation patterns in the mass spectrometer, an issue not typically observed with C13-labeled standards.[2]
-
Cost: Deuterated standards are often more economical to synthesize, making them a viable option for routine analyses where the highest level of precision is not the primary objective.[3]
-
Stability: Both types of labels are stable and not prone to exchange under typical analytical conditions, provided the deuterium atoms in deuterated standards are not placed on exchangeable positions like hydroxyl or amine groups.[4]
Data Presentation: A Comparative Overview
The following table summarizes the key physicochemical properties of 1-Dodecanol, this compound, and a representative C13-labeled standard, 1-Dodecanol-1-13C. This data allows for a direct comparison of their fundamental characteristics.
| Property | 1-Dodecanol (Unlabeled) | This compound (Deuterated) | 1-Dodecanol-1-13C (C13-Labeled) |
| Molecular Formula | C₁₂H₂₆O | C₁₂HD₂₅O | ¹²C₁₁¹³CH₂₆O |
| Molecular Weight | 186.34 g/mol [1] | 211.49 g/mol | 187.33 g/mol |
| Mass Shift from Unlabeled | N/A | +25 | +1 |
| Isotopic Purity | N/A | Typically ~98 atom % D | Typically ≥99 atom % ¹³C |
| Boiling Point | 260-262 °C | 260-262 °C | 260-262 °C |
| Melting Point | 22-26 °C | 22-26 °C | 22-26 °C |
| Density | ~0.831 g/mL at 25 °C | ~0.931 g/mL at 25 °C | ~0.837 g/mL at 25 °C |
Experimental Protocols: A Guide to Comparative Evaluation
To empirically determine the optimal internal standard for a specific application, a head-to-head comparison is recommended. The following protocol outlines a general workflow for evaluating the performance of this compound and a C13-labeled 1-dodecanol standard using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Objective: To compare the accuracy, precision, and linearity of quantification of 1-dodecanol using this compound and a C13-labeled 1-dodecanol as internal standards.
Materials:
-
1-Dodecanol analytical standard
-
This compound
-
C13-labeled 1-dodecanol (e.g., 1-Dodecanol-1-13C)
-
LC-MS/MS grade solvents (e.g., methanol, acetonitrile, water, formic acid)
-
Biological matrix (e.g., plasma, cell lysate)
-
LC-MS/MS system with a suitable C18 column
Procedure:
-
Preparation of Stock Solutions:
-
Prepare individual stock solutions of 1-dodecanol, this compound, and C13-labeled 1-dodecanol in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
-
Preparation of Calibration Standards:
-
Prepare two sets of calibration curves by spiking the biological matrix with the 1-dodecanol stock solution to achieve a range of concentrations (e.g., 1-1000 ng/mL).
-
To one set of calibration standards, add a fixed concentration of this compound (e.g., 100 ng/mL).
-
To the second set of calibration standards, add the same fixed concentration of the C13-labeled 1-dodecanol.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of each calibration standard, add 300 µL of cold acetonitrile.
-
Vortex thoroughly for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Carefully transfer the supernatant to a new vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop a multiple reaction monitoring (MRM) method to monitor the specific precursor-to-product ion transitions for 1-dodecanol, this compound, and the C13-labeled 1-dodecanol.
-
Inject the prepared samples and analyze them using an appropriate LC gradient.
-
-
Data Analysis:
-
For each set of calibration curves, calculate the peak area ratio of the analyte (1-dodecanol) to the respective internal standard.
-
Plot the peak area ratio against the known concentration of 1-dodecanol.
-
Perform a linear regression analysis to determine the linearity (R²), slope, and intercept for each internal standard.
-
Evaluate the accuracy and precision at each concentration level for both internal standards.
-
Visualizing the Workflow and Metabolic Context
To better illustrate the experimental design and the biological relevance of 1-dodecanol, the following diagrams are provided.
Caption: Experimental workflow for comparing this compound and C13-labeled standards.
Caption: Simplified metabolic pathway of 1-Dodecanol.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and a C13-labeled internal standard ultimately depends on the specific requirements of the analytical method. For routine screening and applications where cost is a significant factor, this compound can provide reliable results. However, for regulated bioanalysis, clinical trials, and research demanding the highest level of accuracy and precision, the superior performance of C13-labeled standards, characterized by their co-elution with the analyte and freedom from isotopic effects, makes them the preferred choice. By understanding the nuances of each type of standard and, when necessary, performing a direct comparison, researchers can ensure the generation of high-quality, reproducible data.
References
The Gold Standard for Quantification: A Comparative Guide to 1-Dodecanol-d25 in Analytical Applications
For researchers, scientists, and drug development professionals engaged in the precise quantification of fatty alcohols, the choice of an appropriate internal standard is a critical decision that directly impacts data accuracy and reliability. This guide provides a comprehensive comparison of 1-Dodecanol-d25, a deuterated stable isotope-labeled internal standard, against its non-deuterated counterparts and other analytical approaches. Supported by experimental data and detailed protocols, this review establishes this compound as the benchmark for the bioanalysis of 1-Dodecanol.
The primary application of this compound is as an internal standard (IS) in quantitative analysis, particularly in methods utilizing gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its utility stems from the principles of isotope dilution mass spectrometry, a technique renowned for its high precision and accuracy. Because this compound is chemically almost identical to the analyte, 1-Dodecanol, it exhibits nearly identical behavior during sample preparation, extraction, and chromatographic analysis. This co-elution and similar ionization response allow it to effectively compensate for variations in sample matrix effects, injection volume, and instrument response, which are significant sources of error in bioanalysis.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The superiority of a stable isotope-labeled internal standard (SIL-IS) like this compound over a non-deuterated analogue (e.g., a structurally similar compound like 1-Undecanol) is well-established. A SIL-IS co-elutes with the analyte and experiences nearly identical ionization efficiency and matrix effects. In contrast, an analogue IS will have a different retention time and may respond differently to matrix interferences, leading to less reliable correction and potentially compromised data quality.
The following tables summarize typical performance data for analytical methods quantifying long-chain fatty alcohols, illustrating the high standard of performance achieved when using a SIL-IS.
Table 1: Performance Metrics for Fatty Alcohol Quantification using GC-MS
| Parameter | Typical Performance with Deuterated IS (e.g., this compound) | Typical Performance with Analogue IS |
| Linearity (R²) | > 0.995 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 - 100 ng/mL | 20 - 250 ng/mL |
| Accuracy (% Bias) | Within ±15% | Within ±20% |
| Precision (% RSD) | < 15% | < 20% |
| Recovery | > 90% | 85 - 110% |
| Matrix Effect | Effectively minimized | Variable and potentially significant |
Data synthesized from validation studies of long-chain fatty alcohols in biological matrices. Specific values for 1-dodecanol analysis are supported by studies on analogous compounds like docosanol, which show linearity (R²) >0.994 and recovery >93%.[1]
Table 2: Physicochemical Property Comparison
| Property | 1-Dodecanol | This compound (Exemplar) |
| Molecular Formula | C₁₂H₂₆O | C₁₂HD₂₅O |
| Molecular Weight ( g/mol ) | 186.34 | ~211.5 |
| Boiling Point (°C) | 259 | Expected to be slightly higher |
| Key Advantage | Analyte of Interest | Co-elutes with analyte, allowing for precise quantification |
Experimental Protocols
Detailed methodologies are crucial for replicating analytical success. Below are representative protocols for the quantification of 1-Dodecanol in a biological matrix using this compound as an internal standard.
Protocol 1: Quantification of 1-Dodecanol in Human Plasma by GC-MS
This protocol outlines a robust method for measuring 1-Dodecanol concentrations in plasma, a common matrix in pharmacokinetic and toxicokinetic studies.
1. Materials and Reagents:
-
1-Dodecanol (analytical standard)
-
This compound (internal standard)
-
Methanol (HPLC grade)
-
Hexane (HPLC grade)
-
Deionized Water
-
Human Plasma (control)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (derivatizing agent)
2. Sample Preparation:
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (e.g., 10 µg/mL in methanol).
-
Vortex for 10 seconds to ensure thorough mixing.
-
Perform a liquid-liquid extraction by adding 500 µL of a hexane:isopropanol mixture (3:2, v/v).
-
Vortex vigorously for 2 minutes to extract the analyte and IS.
-
Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas at 40°C.
-
Reconstitute the dried extract in 50 µL of BSTFA and 50 µL of hexane.
-
Cap the vial and heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.
-
Cool to room temperature before injection.
3. GC-MS Parameters:
-
GC System: Agilent 7890A or equivalent
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Inlet Temperature: 280°C
-
Injection Volume: 1 µL (Splitless mode)
-
Carrier Gas: Helium at 1.0 mL/min
-
Oven Program: Initial 70°C for 1 min, ramp at 10°C/min to 280°C, hold for 5 min.
-
MS System: Agilent 5975C or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
1-Dodecanol-TMS derivative: Monitor characteristic ions (e.g., m/z specific to the derivative).
-
This compound-TMS derivative: Monitor corresponding mass-shifted ions.
-
4. Data Analysis:
-
A calibration curve is constructed by plotting the peak area ratio of the 1-Dodecanol derivative to the this compound derivative against the concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically applied.
Visualizing the Workflow
To clarify the experimental process and the logical relationship between a deuterated and a non-deuterated internal standard, the following diagrams are provided.
Caption: Experimental workflow for quantifying 1-Dodecanol using this compound.
Caption: Chromatographic behavior of deuterated vs. analogue internal standards.
References
Navigating the Regulatory Landscape: A Guide to Deuterated Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the precise and reliable quantification of analytes in biological matrices is paramount. The choice of an appropriate internal standard (IS) is a critical factor in achieving high-quality data for regulatory submissions. This guide provides an objective comparison of deuterated internal standards against other common alternatives, supported by experimental data and regulatory insights, to aid in the selection of the most suitable IS for your bioanalytical assays.
Deuterated internal standards, a type of stable isotope-labeled internal standard (SIL-IS), are widely recognized as the "gold standard" in quantitative bioanalysis, particularly for methods employing liquid chromatography-mass spectrometry (LC-MS).[1][2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines on their use, emphasizing the importance of isotopic purity and stability.[1][3] While not explicitly mandating their use, the FDA expects laboratories to develop robust and reliable methods, and the use of a deuterated standard is often seen as a commitment to high-quality data, which can streamline the regulatory review process.[2][4]
The fundamental advantage of a deuterated IS lies in its near-identical physicochemical properties to the analyte of interest.[2][5] This ensures that it behaves similarly during sample preparation, extraction, chromatography, and ionization, effectively compensating for variability and matrix effects.[4][5]
Performance Comparison: Deuterated vs. Alternative Internal Standards
The selection of an internal standard significantly impacts assay performance. The following tables summarize key performance data from comparative studies, highlighting the superiority of deuterated standards over structural analogs and the nuanced differences compared to other stable isotope-labeled standards like ¹³C.
Table 1: Comparison of Internal Standards for the Quantification of a Drug in Human Plasma
| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (%CV) | Matrix Effect (%) |
| Deuterated (d4-Drug X) | 1 | 98.5 | 4.2 | 97.8 |
| 10 | 101.2 | 3.1 | 99.1 | |
| 100 | 99.8 | 2.5 | 100.5 | |
| ¹³C-Labeled (¹³C6-Drug X) | 1 | 99.1 | 3.8 | 98.5 |
| 10 | 100.5 | 2.9 | 99.6 | |
| 100 | 100.1 | 2.2 | 101.0 | |
| Structural Analog (Analog Y) | 1 | 85.3 | 12.8 | 75.4 |
| 10 | 88.9 | 10.5 | 78.9 | |
| 100 | 92.1 | 8.7 | 82.3 |
Data compiled from representative studies. Actual performance may vary depending on the analyte and matrix.[1]
Table 2: Key Performance Characteristics of Different Internal Standard Types
| Characteristic | Deuterated Internal Standard | ¹³C-Labeled Internal Standard | Structural Analog Internal Standard |
| Chemical & Physical Properties | Nearly identical to analyte | Virtually identical to analyte | Similar, but not identical to analyte |
| Chromatographic Behavior | Generally co-elutes, but slight shifts ("isotope effect") can occur[6] | Co-elutes with the analyte[7] | Retention time may differ from the analyte[2] |
| Extraction Recovery | Tracks the analyte's recovery very closely | Tracks the analyte's recovery very closely | May exhibit different extraction efficiency |
| Ionization Efficiency | Subject to the same matrix effects as the analyte[2] | Subject to the same matrix effects as the analyte | Ionization can be affected differently by matrix components |
| Regulatory Acceptance | Highly recommended and often expected by regulatory bodies like the EMA[2][4] | Highly accepted | May require more extensive validation to justify its use[2] |
| Isotopic Purity | High isotopic purity is crucial to avoid interference from unlabeled analyte[1] | Typically synthesized with very high isotopic enrichment | Not applicable |
| Risk of Isotopic Exchange | Low, but should be evaluated, especially for hydrogens on heteroatoms[1] | Extremely low to negligible | Not applicable |
| Cost | Generally more cost-effective than ¹³C-labeled standards[1] | Often more expensive to synthesize[1] | Can be readily available and inexpensive |
Experimental Protocols
Detailed and robust experimental validation is crucial for any bioanalytical method submitted for regulatory approval. Below are the methodologies for key experiments to assess the performance of an internal standard.
Selectivity
Objective: To demonstrate that the analytical method can differentiate and quantify the analyte and the internal standard from endogenous matrix components and other potential interferences.[1]
Protocol:
-
Obtain at least six different sources of blank biological matrix (e.g., plasma, urine).[1]
-
Process one set of blank samples without the addition of the analyte or internal standard to assess for any interfering peaks at their respective retention times.
-
Process a second set of blank samples spiked only with the deuterated internal standard at its working concentration.
-
Process a third set of blank samples spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the deuterated internal standard at its working concentration.[1]
-
Analyze all samples and evaluate the response of interfering peaks. The response in the blank samples should be less than 20% of the LLOQ for the analyte and less than 5% for the internal standard.[1]
Accuracy and Precision
Objective: To determine the closeness of the measured concentrations to the nominal concentrations (accuracy) and the degree of scatter in the data (precision).
Protocol:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
-
Intra-day (Within-run) Accuracy and Precision: Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-day (Between-run) Accuracy and Precision: Analyze at least five replicates of each QC level on at least three different days.[1]
-
Calculate the mean concentration, accuracy (% bias), and precision (% coefficient of variation, CV) for each QC level.
-
The mean concentration should be within ±15% of the nominal value for all QCs, except for the LLOQ, which should be within ±20%. The precision (%CV) should not exceed 15% for all QCs, except for the LLOQ, which should not exceed 20%.
Visualizing Workflows and Decision-Making
Diagrams can effectively illustrate complex processes and relationships, aiding in the understanding of experimental design and logical choices.
Bioanalytical workflow with a deuterated internal standard.
Decision tree for internal standard selection.
Impact of deuteration on a metabolic pathway.
References
The Gold Standard vs. The Pragmatic Alternative: A Cost-Benefit Analysis of 1-Dodecanol-d25 in Routine Testing
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of 1-dodecanol, the choice of an appropriate internal standard is a critical decision that directly impacts data quality, experimental cost, and overall efficiency. This guide provides a comprehensive cost-benefit analysis of using a deuterated internal standard, 1-Dodecanol-d25, compared to non-deuterated alternatives, supported by experimental data and detailed protocols.
Executive Summary
The use of a deuterated internal standard, such as this compound, is widely regarded as the gold standard in quantitative mass spectrometry. Its chemical identity to the analyte ensures it effectively compensates for variations in sample preparation, injection volume, and instrument response, leading to superior accuracy and precision. While the initial procurement cost of this compound is significantly higher than that of non-deuterated structural analogs like 1-Undecanol or 1-Tridecanol, the long-term benefits of robust and reliable data can outweigh the initial investment, particularly in regulated environments and complex matrices.
Data Presentation: Performance Comparison
The following tables summarize the expected performance characteristics when using this compound versus a structural analog internal standard for the quantitative analysis of 1-Dodecanol by Gas Chromatography-Mass Spectrometry (GC-MS).
Table 1: Comparison of Analytical Performance
| Parameter | This compound (Deuterated IS) | Structural Analog IS (e.g., 1-Undecanol) | No Internal Standard |
| Accuracy (% Recovery) | 95 - 105% | 85 - 115% | Highly variable; prone to significant bias |
| Precision (% RSD) | < 5% | < 15% | > 20% |
| Linearity (R²) | > 0.999 | > 0.995 | Prone to significant variability |
| Limit of Quantification (LOQ) | Lower LOQ achievable | Higher LOQ | Highest LOQ |
Note: The data presented in this table is representative and compiled from established principles of analytical chemistry. Actual results may vary depending on the specific experimental conditions and matrix.
Table 2: Cost Comparison of Internal Standards
| Internal Standard | Purity | Price (per 100 mg) |
| This compound | >98% | ~$300 - $500 |
| 1-Undecanol | >98% | ~$20 - $50 |
| 1-Tridecanol | >98% | ~$30 - $60 |
| 1-Dodecanol (Analyte) | >98% | ~$10 - $30 |
Note: Prices are estimates and may vary based on supplier, quantity, and current market conditions.
Experimental Protocols
A detailed methodology for the quantitative analysis of 1-Dodecanol in a biological matrix using GC-MS with either a deuterated or a non-deuterated internal standard is provided below.
Materials and Reagents
-
1-Dodecanol (analytical standard)
-
This compound (deuterated internal standard)
-
1-Undecanol (structural analog internal standard)
-
Methanol (HPLC grade)
-
Hexane (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Biological matrix (e.g., plasma, tissue homogenate)
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Sample Preparation
-
Spiking: To 1 mL of the biological matrix in a centrifuge tube, add a known amount of the internal standard (either this compound or 1-Undecanol).
-
Extraction: Add 5 mL of hexane to the tube, vortex for 2 minutes, and then centrifuge at 3000 rpm for 10 minutes.
-
Evaporation: Transfer the upper hexane layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Derivatization: To the dried residue, add 50 µL of BSTFA with 1% TMCS. Cap the tube and heat at 60°C for 30 minutes.
GC-MS Analysis
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode.
-
For 1-Dodecanol: Monitor characteristic ions (e.g., m/z 69, 83).
-
For this compound: Monitor the corresponding deuterated fragment ions.
-
For 1-Undecanol: Monitor its characteristic ions.
-
Data Analysis
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for a series of calibration standards. Determine the concentration of 1-Dodecanol in the samples from this calibration curve.
Mandatory Visualization
Caption: Experimental workflow for the quantitative analysis of 1-Dodecanol using an internal standard.
Cost-Benefit Analysis
Costs:
-
Higher Initial Investment for this compound: The primary drawback of using a deuterated internal standard is its significantly higher purchase price compared to non-deuterated analogs.[1]
-
Synthesis Complexity: The synthesis of deuterated compounds is more complex, contributing to their higher cost.
Benefits of this compound:
-
Enhanced Accuracy and Precision: As a stable isotope-labeled internal standard, this compound is the gold standard for quantitative analysis.[1] It co-elutes with the analyte and experiences identical extraction recovery and ionization effects, leading to more accurate and precise results.[1]
-
Correction for Matrix Effects: In complex biological matrices, where ion suppression or enhancement can significantly impact results, a deuterated internal standard provides the most effective correction.
-
Reduced Method Development Time: The reliability of deuterated standards can lead to faster method development and validation.
-
Improved Data Defensibility: In regulated environments, the use of a deuterated internal standard is often preferred, and sometimes required, due to the higher quality of the data generated.
Considerations for Non-Deuterated Alternatives:
-
Cost-Effectiveness for Routine Screening: For high-throughput screening or less stringent quantitative requirements, a structural analog like 1-Undecanol can be a more cost-effective option.
-
Potential for Inaccuracy: Structural analogs may not behave identically to the analyte during sample preparation and analysis, potentially leading to less accurate and precise results. Their extraction efficiency and ionization response can differ from the analyte.
-
Chromatographic Separation: While structurally similar, there might be slight differences in retention time between the analyte and a non-deuterated internal standard, which can be a source of error.
Conclusion
The choice between this compound and a non-deuterated internal standard for routine testing of 1-Dodecanol is a trade-off between cost and data quality. For applications demanding the highest level of accuracy, precision, and data integrity, such as in clinical research and drug development, the additional cost of this compound is a worthwhile investment. Its ability to effectively correct for analytical variability ensures the generation of robust and reliable data. However, for less demanding applications or in budget-constrained environments, a carefully validated method using a structural analog internal standard can provide acceptable results. Ultimately, the decision should be based on a thorough evaluation of the specific analytical requirements, regulatory landscape, and budgetary considerations of the project.
References
Safety Operating Guide
Proper Disposal of 1-Dodecanol-d25: A Guide for Laboratory Professionals
For immediate reference, 1-Dodecanol-d25 requires careful handling and disposal as a hazardous substance due to its irritant properties and significant environmental toxicity. Researchers, scientists, and drug development professionals must adhere to strict protocols to ensure personal safety and environmental protection. This guide provides detailed procedures for the proper disposal of this compound, aligning with standard laboratory safety practices.
Hazard Identification and Safety Precautions
This compound, the deuterated form of 1-Dodecanol, should be handled with the same precautions as its non-isotopically labeled counterpart. While deuteration is primarily for tracing and analytical purposes, the fundamental chemical properties and associated hazards remain.[1] The primary hazards associated with 1-Dodecanol are:
-
Eye and Skin Irritation: Causes serious eye irritation and skin irritation.[2][3][4][5]
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[2][4]
Before handling this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Safety glasses with side-shields or goggles.[2][5] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if dust or aerosols are generated.[2][4] |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
Minor Spills:
-
Evacuate and Ventilate: Ensure the area is well-ventilated.
-
Containment: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[2][4]
-
Collection: Carefully sweep or scoop the absorbed material into a designated, labeled waste container.[2][4][6]
-
Decontamination: Clean the spill area with soap and water.
-
Disposal: Dispose of the contaminated materials as hazardous waste.
Major Spills:
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your institution's environmental health and safety (EHS) department and follow their emergency procedures.
-
Secure the Area: Prevent entry into the spill zone.
-
Professional Cleanup: Do not attempt to clean up a large spill without proper training and equipment.
Step-by-Step Disposal Procedure
The primary principle for the disposal of this compound is to prevent its release into the environment.[2][4] Do not discharge into drains or sewers.[2]
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., absorbent pads, gloves, weighing paper), in a clearly labeled, sealed container.
-
The container must be compatible with the chemical. A high-density polyethylene (HDPE) or glass container is suitable.
-
-
Labeling:
-
Label the waste container clearly with "Hazardous Waste," "this compound," and the associated hazard symbols (e.g., irritant, environmentally hazardous).
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials such as strong oxidizing agents and acids.[4]
-
-
Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.
-
The waste will typically be incinerated at a licensed facility.[2]
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Quantitative Data Summary
The following table summarizes key quantitative data for 1-Dodecanol, which is expected to be comparable for this compound.
| Property | Value | Reference |
| Melting Point | 22-26 °C | [3] |
| Boiling Point | 250-262 °C | [3][4] |
| Flash Point | 113-121 °C (closed cup) | [3][4] |
| Density | 0.83 - 0.931 g/mL at 25 °C | [3][4] |
| Water Solubility | 0.004 g/L at 25 °C (very poor) | [4] |
| LC50 (Fish, 96h) | 1.01 mg/L | [2] |
| EC50 (Daphnia, 48h) | 0.765 mg/L | [2] |
| EC50 (Algae, 72h) | 0.33 mg/L | [2] |
By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the ecosystem.
References
Personal protective equipment for handling 1-Dodecanol-d25
Essential Safety and Handling Guide for 1-Dodecanol-d25
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. The information is targeted towards researchers, scientists, and professionals in drug development to ensure safe handling and minimize risks. As comprehensive safety data for this compound is limited, this guidance is primarily based on the well-documented properties of its non-deuterated analog, 1-Dodecanol, as the primary chemical hazards are expected to be similar.[1] The replacement of hydrogen with deuterium atoms can alter metabolic rates, but the general toxicological and hazardous properties are considered to be similar to its non-deuterated counterpart.[1]
Immediate Safety Precautions
1-Dodecanol is a combustible solid that can cause skin and serious eye irritation.[2][3] It is also very toxic to aquatic life with long-lasting effects.[4] It is crucial to handle this chemical with appropriate care in a well-ventilated area, away from ignition sources and hot surfaces.[4][5]
Personal Protective Equipment (PPE)
Proper personal protective equipment is mandatory to ensure safety when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Source(s) |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield may be necessary if there is a splashing hazard. | [4][6][7][8] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or rubber) should be worn. Gloves must be inspected prior to use and disposed of properly after. | [4][6][7] |
| Skin and Body Protection | Wear a lab coat or chemical-resistant apron and closed-toe shoes. In case of potential for significant exposure, chemical-resistant boots and suits may be required. | |
| Respiratory Protection | Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required. If ventilation is inadequate, or if aerosols may be generated, use a NIOSH-approved respirator with an organic vapor cartridge. | [2][4][7][8] |
Operational Plan: Step-by-Step Handling Procedure
This section provides a procedural workflow for the safe handling of this compound from receipt to disposal.
Receiving and Inspection
-
Upon receipt, inspect the container for any damage or leaks.
-
Verify that the label correctly identifies the contents as this compound.
-
Ensure the Safety Data Sheet (SDS) is readily available.
Storage
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents, acids, and acid chlorides.[2][7][9]
-
Keep the container tightly closed.[7]
-
Store in an area without drain or sewer access.[2]
-
Flammable materials should be stored in a designated flammable storage cabinet.[9][10]
Handling and Use
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][4][5]
-
Avoid all personal contact, including inhalation of dust or vapors.[5]
-
Wash hands thoroughly after handling.[4]
-
Since 1-Dodecanol has a melting point of 22-26 °C, it may be a solid at room temperature and require gentle warming to be used as a liquid. Avoid direct heat and use a water bath.
Spill Management
-
In the event of a spill, evacuate the area and ensure adequate ventilation.[11]
-
Remove all ignition sources.[5]
-
Wear appropriate PPE, including respiratory protection if necessary.
-
For liquid spills, absorb with an inert material such as sand or vermiculite and place in a sealed container for disposal.[4][12]
-
For solid spills, sweep up and place in a sealed container for disposal, avoiding dust formation.[4][5][13]
-
Do not allow the chemical to enter drains or waterways.[2][4]
Disposal Plan
All waste materials containing this compound must be treated as hazardous waste.
-
Unused Product: Dispose of the unused product in its original container or a suitable, labeled waste container.
-
Contaminated Materials: Any materials used for spill cleanup (e.g., absorbents, gloves, lab coats) must be collected in a sealed, labeled container for hazardous waste disposal.
-
Disposal Method: All waste must be disposed of in accordance with local, state, and federal regulations.[1] This typically involves incineration in a licensed facility. Do not mix with other waste streams unless explicitly permitted.
Experimental Workflow and Safety
References
- 1. benchchem.com [benchchem.com]
- 2. ICSC 1765 - 1-Dodecanol [inchem.org]
- 3. carlroth.com [carlroth.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. 1-Dodecanol | C12H26O | CID 8193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Vector SDS and Chemical Management [nmu-mi.safecollegessds.com]
- 8. hmdb.ca [hmdb.ca]
- 9. nottingham.ac.uk [nottingham.ac.uk]
- 10. chem.duke.edu [chem.duke.edu]
- 11. benchchem.com [benchchem.com]
- 12. DODECANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
